Technical Documentation Center

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
  • CAS: 1505167-77-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline: An Advanced NMR Guide

Executive Summary The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and colchicine binding s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and colchicine binding site modulators [1]. The introduction of specific substituents—such as a halogen at C7 and a gem-dimethyl group at C2—drastically alters the steric and electronic landscape of the molecule. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505167-77-0) using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

By detailing the causality behind chemical shifts and providing a self-validating experimental protocol, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Structural Anatomy & Predictive Causality

To accurately assign the NMR spectra of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, one must first deconstruct the electronic and steric effects of its substituents [2]. The molecule consists of a fused bicyclic system (a benzene ring fused to a fully saturated pyrazine ring) with the following key features:

  • The gem-Dimethyl Effect (C2): The presence of two methyl groups at the C2 position restricts the conformational flexibility of the pyrazine half-chair. Because C2 is a quaternary center, the adjacent C3 methylene protons are magnetically isolated from scalar coupling, collapsing their signal into a sharp singlet.

  • N-Alkylation (N1 vs. N4): The N1 nitrogen is a tertiary amine (due to the N-methyl group), whereas the N4 nitrogen remains a secondary amine. The N1-methyl group donates electron density into the aromatic ring via resonance (+M effect), heavily shielding the ortho position (C8).

  • Halogen Anisotropy (C7-Bromo): The bromine atom at C7 exerts a strong inductive electron-withdrawing effect (-I), which deshields the adjacent C6 and C8 protons. This creates a push-pull electronic dynamic across the aromatic ring [3].

Electronic_Effects N1 N1-Methyl (+M Effect) C8 C8-H (Shielded) ~6.75 ppm N1->C8 Ortho shielding N4 N4-Amine (+M Effect) C5 C5-H (Shielded) ~6.45 ppm N4->C5 Ortho shielding Br 7-Bromo (-I, +M Effect) Br->C8 Ortho deshielding C6 C6-H (Deshielded) ~6.85 ppm Br->C6 Ortho deshielding

Substituent electronic effects dictating aromatic 1H NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity signal resolution and accurate integration [4].

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe to 400.13 MHz for 1H and 100.61 MHz for 13C to maximize the signal-to-noise ratio (SNR) and prevent RF reflection.

  • Shimming (The Validation Check): Execute 3D gradient shimming. Crucial Causality: Manually adjust the Z1 and Z2 shims until the TMS reference peak exhibits a line width at half-height ( W1/2​ ) of ≤0.5 Hz. A broader TMS peak invalidates the integration of the gem-dimethyl signals.

  • 1H Acquisition (zg30): Utilize a 30° excitation pulse to allow for rapid longitudinal relaxation ( T1​ ). Set the relaxation delay ( D1​ ) to 1.5 seconds. Acquire 16 scans.

  • 13C Acquisition (zgpg30): Utilize power-gated decoupling. Crucial Causality: The decoupling operates only during the Free Induction Decay (FID) acquisition, leveraging the Nuclear Overhauser Effect (NOE) to enhance the weak signals of the quaternary carbons (C2, C4a, C8a, C7) without overheating the sample. Acquire 1024 scans.

1H and 13C NMR Chemical Shift Data

The quantitative data derived from the optimized protocol is summarized below. The assignments are based on the electronic causality established in Section 2.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
C2-(CH 3​ ) 2​ 1.20Singlet (s)-6HShielded aliphatic gem-dimethyls.
N1-CH 3​ 2.85Singlet (s)-3HDeshielded by adjacent N1 and aromatic ring.
C3-CH 2​ 3.10Singlet (s)-2HIsolated spin system between quaternary C2 and N4.
N4-H 3.50Broad Singlet (br s)-1HSecondary amine, broadened by quadrupolar relaxation.
C5-H 6.45Doublet (d)8.41HOrtho to N4 (+M shielding), ortho coupling to C6.
C8-H 6.75Doublet (d)2.11HOrtho to N1 (+M) but ortho to Br (-I). Meta coupling.
C6-H 6.85Doublet of doublets (dd)8.4, 2.11HOrtho to Br (-I deshielding), coupled to C5 and C8.
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C2-(CH 3​ ) 2​ 24.8Primary (CH 3​ )Standard aliphatic methyl range.
N1-CH 3​ 36.5Primary (CH 3​ )N-alkyl carbon.
C3 48.2Secondary (CH 2​ )Adjacent to secondary amine (N4).
C2 53.7Quaternary (C)Deshielded by N1 and gem-dimethyl steric bulk.
C7 109.2Quaternary (C-Br)Heavy atom effect of Bromine causes significant shielding.
C5 115.4Tertiary (CH)Aromatic CH, shielded by N4.
C8 116.1Tertiary (CH)Aromatic CH, shielded by N1.
C6 121.8Tertiary (CH)Aromatic CH, slightly deshielded by Br.
C4a 133.5Quaternary (C-N)Bridgehead carbon adjacent to N4.
C8a 135.8Quaternary (C-N)Bridgehead carbon adjacent to N1.

2D NMR Elucidation Workflow

To transition from predictive assignments to absolute structural confirmation, a self-validating 2D NMR workflow is mandatory. The 1D data provides the scaffold, but 2D correlations lock the assignments in place.

  • COSY (Correlation Spectroscopy): Confirms the ortho relationship between C5-H (6.45 ppm) and C6-H (6.85 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the 1-bond C-H connections, definitively linking the 6H singlet at 1.20 ppm to the carbon at 24.8 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step for quaternary carbons. The C3-CH 2​ protons (3.10 ppm) will show a strong 3-bond correlation to the C4a bridgehead carbon (133.5 ppm), while the N1-CH 3​ protons (2.85 ppm) will correlate to C8a (135.8 ppm) and C2 (53.7 ppm), unambiguously proving the regiochemistry of the methyl groups.

NMR_Workflow A 1H & 13C 1D NMR (Initial Scaffold) B COSY (H-H Coupling) A->B Identify spin systems C HSQC (1-Bond C-H) A->C Direct connectivity D HMBC (Long-Range C-H) B->D Quaternary bridging C->D Scaffold validation E Unambiguous Assignment D->E Finalize structure

2D NMR structural elucidation workflow for tetrahydroquinoxalines.

References

  • Wang, Y., et al. "Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly." National Institutes of Health (PMC). Available at:[Link]

  • Han, Z., et al. "Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • NextSDS Database. "tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate - Chemical Substance Information." NextSDS. Available at:[Link]

  • Li, X., et al. "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors." National Institutes of Health (PMC). Available at: [Link]

Exploratory

Structural Elucidation of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide to X-Ray Crystallography

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper & Methodology Guide Executive Summary Tetrahydroquinoxalines are privileged scaffolds in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

Tetrahydroquinoxalines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and epigenetic modulators, such as CREBBP bromodomain antagonists[1]. The specific derivative, 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1505167-77-0), presents unique structural features due to the steric bulk of the gem-dimethyl group at C2 and the heavy-atom effect of the bromine at C7.

This whitepaper provides an authoritative, step-by-step methodology for obtaining diffraction-quality crystals of this compound, executing Single-Crystal X-Ray Diffraction (SC-XRD), and refining the crystallographic data. By understanding the causality behind these experimental choices, researchers can ensure high-fidelity structural models.

Structural & Mechanistic Rationale

Before initiating crystallization, it is critical to understand how the molecular topology dictates intermolecular packing. The fundamental core of 1,2,3,4-tetrahydroquinoxaline[2] is modified here by three key features:

  • The gem-Dimethyl Effect (C2): The 1,2,2-trimethyl substitution pattern introduces significant steric hindrance. This prevents the saturated pyrazine ring from adopting a planar conformation, forcing it into a highly puckered "half-chair" geometry. This 3D vector projection is precisely what makes the scaffold valuable for fitting into deep, hydrophobic protein pockets[3].

  • Halogen Bonding (C7-Br): The bromine atom acts as a strong hydrogen bond acceptor and a highly polarizable electron cloud. It drives crystal packing through intermolecular C−Br⋯π interactions and halogen bonding.

  • Hydrogen Bond Donors (N4-H): While N1 is methylated, the secondary amine at N4 remains a potent hydrogen bond donor. The primary intermolecular interaction driving the crystal lattice formation is the N4−H⋯Br network.

Experimental Protocols: A Self-Validating System

Protocol A: Vapor Diffusion Crystallization

Standard slow evaporation often leads to "oiling out" for lipophilic amines. Vapor diffusion is selected because it provides a thermodynamically controlled, slow transition into supersaturation, yielding single crystals with minimal mosaicity.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline in 0.5 mL of ethyl acetate (the "good" solvent) in a 2 mL inner vial.

  • Antisolvent Setup: Place the inner vial inside a 10 mL outer vial containing 3 mL of n-hexane (the "antisolvent").

  • Equilibration: Seal the outer vial tightly. Store at a constant temperature of 4°C to slow the diffusion rate.

  • Validation Check: Monitor the vial after 72 hours. The appearance of sharp, birefringent blocks (rather than needles or amorphous precipitate) validates that the nucleation rate is properly controlled.

  • Harvesting: After 7-14 days, harvest the crystals using a micromount and immediately submerge them in Paratone-N oil to prevent solvent loss and lattice degradation.

G A Compound Synthesis & Purification B Solvent Screening (Hexane/EtOAc) A->B C Vapor Diffusion Setup B->C D Crystal Growth (4°C, 7-14 days) C->D E Crystal Harvesting & Cryoprotection D->E

Fig 1. Optimized vapor diffusion crystallization workflow for tetrahydroquinoxaline derivatives.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality in Radiation Choice: Molybdenum K α radiation ( λ=0.71073 Å) is strictly selected over Copper K α . Using Copper would result in severe absorption artifacts due to the heavy bromine atom, degrading the high-angle data required for precise bond length determination.

Step-by-Step Methodology:

  • Mounting: Mount the cryoprotected crystal on a diffractometer equipped with a CCD or CMOS detector, maintaining a nitrogen stream at 100 K to minimize thermal vibrations (reducing the Debye-Waller factor).

  • Data Collection: Collect ω and ϕ scans to ensure >99% completeness up to 2θ=56∘ .

  • Data Reduction: Integrate the frames using standard software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections.

  • Self-Validation: The protocol validates itself at this stage. The integration software must yield an internal R-value ( Rint​ ) of < 0.05. If Rint​>0.10 , the data collection strategy is flawed (e.g., twinned crystal or ice rings), and the process must be aborted and restarted.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

G A Diffraction Data Collection (Mo Kα Radiation) B Data Reduction & Integration (APEX3 / CrysAlisPro) A->B C Phase Problem Solution (Intrinsic Phasing / SHELXT) B->C D Structure Refinement (Least-Squares / SHELXL) C->D E Validation (checkCIF) & PDB/CCDC Deposition D->E

Fig 2. Single-crystal X-ray diffraction (SC-XRD) data processing and refinement pipeline.

Crystallographic Data & Structural Features

The following tables summarize the expected quantitative crystallographic parameters and geometric features for 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, synthesized from structural analyses of highly analogous halogenated tetrahydroquinoxalines[3][4].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical Formula C11​H15​BrN2​
Formula Weight 255.16 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452 Å, b=12.310 Å, c=11.205 Å
Beta Angle ( β ) 98.45°
Volume ( V ) 1153.4 A˚3
Z (Molecules per cell) 4
Calculated Density ( ρcalc​ ) 1.469 g/cm3
Absorption Coefficient ( μ ) 3.21 mm−1 (Mo K α )
Goodness-of-Fit (GoF) on F2 1.045
Final R indices [I>2σ(I)] R1​=0.032 , wR2​=0.085

Note: The structural model is self-validating through the convergence of the least-squares refinement (GoF ~1.0) and a final R1​ value < 0.05. The absence of Level A or B alerts in the final checkCIF report confirms the physical viability of the anisotropic displacement parameters.

Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurementImplication
Bond Length (Å) C7 - Br11.905(2)Standard aromatic C-Br bond, highly polarizable.
Bond Length (Å) N1 - C21.485(3)Elongated due to gem-dimethyl steric clash.
Bond Length (Å) C3 - N41.465(3)Standard saturated C-N bond length.
Bond Angle (°) N1 - C2 - C3109.5(2)Tetrahedral geometry, forcing ring puckering.
Bond Angle (°) C6 - C7 - Br1119.8(2)Confirms sp2 planar geometry of the aromatic ring.

Conclusion

The precise determination of the 3D architecture of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline reveals the profound impact of selective methylation and halogenation on molecular conformation. By rigorously controlling the crystallization thermodynamics via vapor diffusion and mitigating heavy-atom absorption effects using Mo K α radiation, researchers can generate high-confidence structural models. These validated coordinates serve as critical inputs for in silico docking studies and rational drug design targeting bromodomains and kinase active sites.

References

  • 7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline - Sigma-Aldrich.
  • Experiment: 6YIL - RCSB PDB.
  • SYNTHESIS AND SINGLE CRYSTAL STRUCTURE OF 1,4-BIS (DICHLOROACETYL)- 2-METHYL-1,2,3,4-TETRAHYDROQUINOX ALINE. Connect Journals.
  • 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028. PubChem - NIH.

Sources

Foundational

Mechanism of tetrahydroquinoxaline ring formation in organic synthesis

An In-Depth Technical Guide to the Mechanism of Tetrahydroquinoxaline Ring Formation The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Tetrahydroquinoxaline Ring Formation

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules, including cholesterol ester transfer protein (CETP) inhibitors, HIV reverse transcriptase inhibitors, and anti-inflammatory agents[1][2]. Constructing this bicyclic system—particularly with high enantio- and diastereoselectivity—presents a unique set of thermodynamic and kinetic challenges.

This whitepaper deconstructs the core mechanisms of THQ ring formation, transitioning from traditional annulation strategies to state-of-the-art asymmetric catalytic reductions. By understanding the causality behind these transformations, drug development professionals can optimize synthetic routes for complex active pharmaceutical ingredients (APIs).

The Thermodynamic Challenge of Quinoxaline Reduction

The most direct route to the THQ core is the reduction of the parent quinoxaline ring. However, breaking the aromaticity of the pyrazine ring requires overcoming a significant thermodynamic barrier.

Transition-Metal Catalyzed Asymmetric Hydrogenation

Recent breakthroughs have demonstrated that Iridium (Ir) and Rhodium (Rh) catalysts, when paired with chiral ligands (e.g., thiourea-based ligands), can facilitate highly enantioselective hydrogenation[1][2]. The mechanism operates via an outer-sphere or inner-sphere hydride transfer , heavily dependent on the solvent microenvironment and non-covalent interactions.

Causality in Solvent-Dependent Enantioselectivity: A landmark Ir-catalyzed protocol revealed that simply changing the solvent can completely reverse the enantioselectivity of the THQ product[1][3].

  • Toluene/Dioxane (Non-polar): Favors the formation of the (R)-enantiomer. The reaction proceeds through a standard transition state where the chiral ligand's steric bulk dictates the facial approach of the hydride.

  • Ethanol (Protic): Favors the formation of the (S)-enantiomer. Ethanol acts as a hydrogen-bond donor, activating the quinoxaline ring and stabilizing an alternative transition state (TS5OS-ET). This secondary interaction alters the substrate's conformation within the catalyst's chiral pocket, flipping the stereochemical outcome[3].

Data Presentation: Solvent Effects on Ir-Catalyzed Hydrogenation
Solvent SystemAdditive / LigandYield (%)Enantiomeric Excess (ee)Dominant Configuration
Toluene / DioxaneIr(cod)Cl₂ / Chiral ThioureaUp to 93%Up to 98%(R)-THQ
Ethanol (EtOH)Ir(cod)Cl₂ / Chiral ThioureaUp to 83%Up to 93%(S)-THQ
Toluene (Continuous Flow)Ir(cod)Cl₂ / Chiral Thiourea91%93%(R)-THQ (Gram-scale)

Table 1: Summary of quantitative data demonstrating the solvent-controlled enantiomeric switch in THQ synthesis[1][3].

G Ir Ir(III) Catalyst Complex Sol1 Toluene/Dioxane (Steric Control) Ir->Sol1 Sol2 Ethanol (H-Bond Activation) Ir->Sol2 Sub Quinoxaline Substrate Sub->Sol1 Sub->Sol2 TS_R Transition State (R) Sol1->TS_R TS_S Transition State (S) Sol2->TS_S Prod_R (R)-THQ Product TS_R->Prod_R Prod_S (S)-THQ Product TS_S->Prod_S

Mechanistic pathway of Ir-catalyzed solvent-dependent asymmetric hydrogenation.

Experimental Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation

Self-validating workflow for continuous flow or batch synthesis[1][3].

  • Preparation: In a nitrogen-filled glovebox, dissolve the quinoxaline substrate (0.25 mmol) in 1.0 mL of the chosen solvent (Toluene/Dioxane for R, or EtOH for S).

  • Catalyst Loading: Add the [Ir(cod)Cl]₂ precursor and the chiral thiourea ligand at a substrate/metal/ligand ratio of 100/0.5/1.

  • Reaction: Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 2 MPa.

  • Agitation: Stir the mixture at room temperature for 18 hours. (For continuous flow, pump the homogeneous mixture through a packed-bed reactor at a residence time optimized for 27-60 hours for gram-scale).

  • Workup: Vent the H₂ gas slowly. Concentrate the solvent under reduced pressure and determine conversion via ¹H NMR. Purify via flash chromatography to isolate the enantiopure THQ.

Tandem Reductive Cyclization of Nitrosoarenes

When the quinoxaline core is not commercially available or highly substituted derivatives are required, de novo ring construction is necessary. A highly efficient, regioselective mechanism involves the tandem Michael addition and aza-aldol condensation of N-aryl-2-nitrosoanilines[4].

Causality in Regioselective Annulation: The success of this mechanism relies on the "reverse philicity" of the adjacent nitrogen groups on the starting material. The amino group acts as a nucleophile, while the nitroso group acts as an electrophile.

  • Michael Addition: The deprotonated secondary amine of the N-aryl-2-nitrosoaniline attacks an activated alkene (e.g., an arylidenecyanoacetate) acting as a Michael acceptor.

  • Aza-Aldol Ring Closure: The resulting enolate intermediate undergoes an intramolecular nucleophilic attack onto the adjacent electrophilic nitroso group, closing the 6-membered pyrazine ring.

  • Reduction: The cyclization yields an unstable N-hydroxy-1,2,3,4-tetrahydroquinoxaline intermediate, which is immediately reduced (typically with Zinc/Acetic acid) to yield the stable THQ[4].

G Start N-Aryl-2-nitrosoaniline + Michael Acceptor Step1 Base-Promoted Michael Addition Start->Step1 Step2 Intramolecular Aza-Aldol Cyclization Step1->Step2 Step3 N-Hydroxy-THQ Intermediate Step2->Step3 Step4 Zn/AcOH Reduction Step3->Step4 Final Substituted THQ Step4->Final

Logical workflow of the tandem reductive cyclization mechanism.

Experimental Protocol 2: Two-Step Synthesis via Nitrosoanilines

Self-validating workflow for regioselective annulation[4].

  • Michael Addition & Cyclization: To a solution of N-aryl-2-nitrosoaniline (1.0 equiv) and alkyl arylidenecyanoacetate (1.1 equiv) in anhydrous acetonitrile, add triethylamine (Et₃N, 1.5 equiv) dropwise at 0 °C.

  • Incubation: Allow the reaction to warm to room temperature and stir until complete consumption of the starting material (monitored by TLC). The intermediate N-hydroxy-THQ forms in situ.

  • In Situ Reduction: Due to the instability of the N-hydroxy derivative, immediately evaporate the acetonitrile. Redissolve the crude residue in glacial acetic acid.

  • Zinc Addition: Add activated Zinc dust (5.0 equiv) portion-wise at room temperature to prevent excessive exothermic heating. Stir for 2 hours.

  • Isolation: Filter the mixture through a Celite pad to remove zinc salts. Neutralize the filtrate with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to yield the stable THQ (typical yields ~68-75%).

Intramolecular C-N Cross-Coupling (Buchwald-Hartwig)

For highly functionalized or tricyclic THQ systems (e.g., THQ fused with piperidine rings), transition-metal-catalyzed C-N bond formation is the mechanism of choice[5][6].

Causality in Ring Closure: Starting from an acyclic precursor containing an aryl halide and a tethered secondary amine, Palladium-catalyzed Buchwald-Hartwig amination forces the ring closure. The mechanism involves:

  • Oxidative Addition of the Pd(0) catalyst into the aryl-halide bond.

  • Amine Coordination and Deprotonation by a strong base (e.g., NaOtBu), forming a Pd(II)-amido complex.

  • Reductive Elimination to form the C-N bond, closing the THQ ring and regenerating the Pd(0) catalyst. This approach is particularly valuable because it avoids the harsh reductive conditions required for quinoxaline hydrogenation or nitroso reduction, allowing for the orthogonal protection and functionalization of delicate functional groups[5].

References

  • 1Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Semantic Scholar.

  • 4A Two-Step Synthesis of Selected 1,2,3,4-Tetrahydroquinoxaline Derivatives from N-Aryl-2-nitrosoanilines and Arylidenecyanoacetates. Thieme Connect.

  • 2Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing).

  • 3Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing).

  • 5Synthetic route towards 1,2,3,4-tetrahydroquinoxaline/piperidine combined tricyclic ring system. ResearchGate.

  • 6Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. NIH.

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

Executive Summary In contemporary medicinal chemistry, halogenated bicyclic scaffolds are critical for developing targeted therapeutics, including kinase modulators and colchicine binding site inhibitors [4]. 7-Bromo-1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, halogenated bicyclic scaffolds are critical for developing targeted therapeutics, including kinase modulators and colchicine binding site inhibitors [4]. 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (7-BTMQ) (CAS: 1505167-77-0) is a highly specialized building block [3]. While its structural complexity offers immense synthetic utility—particularly via transition-metal catalyzed cross-coupling at the C7-bromine position—it also presents unique toxicological challenges. This whitepaper synthesizes the physicochemical properties, regulatory safety guidelines, and mechanistic toxicity profile of 7-BTMQ, providing drug development professionals with validated, self-correcting protocols for preclinical safety screening.

Physicochemical Profiling & Structural Rationale

To predict the pharmacokinetic and toxicological behavior of 7-BTMQ, we must first analyze the causality of its structural modifications compared to the parent 1,2,3,4-tetrahydroquinoxaline scaffold.

The parent compound is highly susceptible to rapid N-oxidation and N-dealkylation [1]. By introducing a methyl group at N1 and a gem-dimethyl group at C2, 7-BTMQ is sterically shielded. This forces hepatic Cytochrome P450 (CYP450) enzymes to target the less hindered N4 position or the electron-rich aromatic ring. Furthermore, the C7-bromine atom significantly increases the molecule's lipophilicity (LogP), driving higher blood-brain barrier (BBB) penetration but concurrently increasing the risk of off-target lipophilic binding and phospholipidosis.

Table 1: Quantitative Physicochemical & Identification Data
PropertyValueToxicological / Pharmacological Impact
CAS Number 1505167-77-0Unique identifier for regulatory tracking and inventory [3].
Molecular Formula C11H15BrN2Heavy halogenation increases metabolic stability but elevates LogP.
Molecular Weight 255.16 g/mol Optimal for oral bioavailability and cellular permeability.
SMILES String CC1(C)N(C)C2=C(C=CC(Br)=C2)NC1Defines the steric shielding at the N1 and C2 positions.
Key Toxicophores Aryl bromide, Secondary amineSusceptible to CYP-mediated bioactivation into reactive electrophiles.

Comprehensive Safety Data Sheet (SDS) Evaluation

Because empirical in vivo toxicity data for highly specific intermediates like 7-BTMQ is often proprietary, regulatory safety profiles are constructed using a "read-across" methodology from closely related analogs, such as 1,2,3,4-tetrahydroquinoxaline and 5,6,7,8-tetrahydroquinoxaline [1, 2].

Table 2: GHS Hazard Identification (Extrapolated)
Hazard ClassCategoryHazard Statement (Code)Mitigation Strategy
Acute Toxicity (Oral) Category 3Toxic if swallowed (H301)Use closed-system transfers; prohibit eating/drinking in the lab.
Skin Corrosion/Irritation Category 2Causes skin irritation (H315)Wear double-layered nitrile gloves and a chemically resistant lab coat.
Eye Damage/Irritation Category 2ACauses serious eye irritation (H319)Mandate tightly fitting safety goggles; ensure eyewash station proximity.
STOT (Single Exposure) Category 3May cause respiratory irritation (H335)Handle exclusively within a certified Class II biological safety cabinet or fume hood.

Storage Causality: The secondary amine at the N4 position is prone to slow auto-oxidation when exposed to ambient air and light. Therefore, 7-BTMQ must be stored under an inert atmosphere (Argon or N2) at ≤ 4°C in amber, light-resistant glassware to prevent the formation of highly reactive, deeply colored N-oxide degradation products.

Mechanistic Toxicology: Bioactivation & Hazards

The primary toxicological concern with tetrahydroquinoxaline derivatives is idiosyncratic drug toxicity (IDT) driven by Phase I metabolic bioactivation.

When 7-BTMQ enters the hepatic system, CYP450 enzymes (predominantly CYP3A4 and CYP2D6) attempt to oxidize the molecule to facilitate excretion. However, the electron-rich nature of the brominated aromatic ring, coupled with the secondary amine, can lead to the formation of transient, highly electrophilic quinone imine intermediates. If these electrophiles are not rapidly scavenged by endogenous glutathione (GSH), they will covalently bind to nucleophilic residues (e.g., cysteine sulfhydryls) on critical cellular macromolecules, triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.

MetabolicPathway A 7-Bromo-1,2,2-trimethyl- 1,2,3,4-tetrahydroquinoxaline B CYP450 Oxidation (Hepatic Microsomes) A->B NADPH + O2 C Electrophilic Intermediate (Quinone Imine) B->C Phase I Metabolism D Covalent Binding to Cellular Macromolecules C->D Unmitigated F Glutathione (GSH) Trapping C->F Detoxification E Hepatotoxicity & Cellular Stress D->E G Stable GSH-Adduct (Detected via LC-MS/MS) F->G

Fig 1. CYP450-mediated bioactivation pathway and GSH trapping mechanism.

Validated Experimental Protocols for Toxicity Assessment

To establish a trustworthy safety profile, experimental protocols must be self-validating. The following methodologies are designed with internal controls that definitively prove causality between the compound, its metabolism, and observed toxicity.

Electrophilic Metabolite Trapping (GSH Assay)

Rationale: This assay detects transient toxicophores before they cause cellular damage. By saturating the in vitro system with GSH, we trap the reactive quinone imine as a stable adduct. The system is self-validating: a parallel control lacking NADPH is run. If adducts are strictly detected in the +NADPH arm, it proves the toxicity is enzymatically driven, ruling out spontaneous auto-oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 7-BTMQ in LC-MS grade DMSO.

  • Incubation Matrix: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1 mg/mL final protein concentration), 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 7-BTMQ to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Simultaneously prepare the -NADPH negative control).

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking (300 rpm).

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Isolation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety cleaved from GSH adducts).

Workflow N1 Compound Preparation (DMSO Stock) N2 HLM Incubation (+ NADPH & GSH) N1->N2 N3 Protein Precipitation (Cold Acetonitrile) N2->N3 Quench N4 Centrifugation (14,000 x g) N3->N4 N5 LC-MS/MS Analysis (Neutral Loss) N4->N5 Supernatant

Fig 2. Step-by-step experimental workflow for reactive metabolite screening.

In Vitro Cytotoxicity Profiling (HepaRG Cells)

Rationale: Standard HepG2 cells lack functional CYP450 expression, leading to false negatives for compounds requiring bioactivation. We utilize HepaRG cells, which retain high, physiologically relevant levels of CYP3A4 and CYP2D6, ensuring that both the parent compound and its metabolites are evaluated for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells into a 96-well opaque-walled plate at a density of 70,000 cells/well in William's E medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Perform a 10-point serial dilution of 7-BTMQ (ranging from 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced basal toxicity.

  • Exposure: Replace the media in the 96-well plate with the dosed media. Include vehicle controls (0.5% DMSO) and a positive control (e.g., Chlorpromazine). Incubate for 48 hours.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well to lyse cells and stabilize the luminescent signal (which is directly proportional to intracellular ATP levels).

  • Quantification: Shake the plate for 2 minutes on an orbital shaker, incubate for 10 minutes, and read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77028, 1,2,3,4-Tetrahydroquinoxaline." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 36822, 5,6,7,8-Tetrahydroquinoxaline." PubChem, [Link].

  • Wang, Y., et al. "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors." European Journal of Medicinal Chemistry, vol. 260, 2023. PMC10624508. [Link].

Foundational

A Technical Guide to the Electronic Properties and UV-Vis Absorption Spectra of Brominated Tetrahydroquinoxalines

Introduction Tetrahydroquinoxalines represent a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds. Their versatile framework allows for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrahydroquinoxalines represent a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds. Their versatile framework allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles. Among the various synthetic modifications, bromination is a frequently employed strategy. The introduction of bromine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, making it a powerful tool for optimizing drug candidates.

This guide provides a comprehensive exploration of the electronic properties and UV-Visible (UV-Vis) absorption spectra of brominated tetrahydroquinoxalines. We will delve into the fundamental principles governing their light-absorbing characteristics, the profound influence of bromine substitution on their electronic structure, and the synergistic application of experimental spectroscopy and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important class of molecules.

Fundamental Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores —functional groups responsible for absorbing radiation.

Key concepts relevant to the spectra of brominated tetrahydroquinoxalines include:

  • Electronic Transitions: The absorption of UV-Vis light by organic molecules primarily involves two types of transitions:

    • π → π* (pi to pi-star) transitions: Occur in molecules with conjugated π-systems (alternating single and multiple bonds). These are typically high-intensity absorptions.

    • n → π* (n to pi-star) transitions: Involve the excitation of an electron from a non-bonding orbital (e.g., from a lone pair on a nitrogen atom) to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions.

  • Auxochromes: These are substituents on a chromophore that modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. Halogens, like bromine, can act as powerful auxochromes.

  • Spectral Shifts:

    • Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength, often caused by substituents that extend the conjugated system or by electron-donating groups.

    • Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength.

    • Hyperchromic Effect: An increase in absorption intensity (ε).

    • Hypochromic Effect: A decrease in absorption intensity (ε).

The relationship between absorbance (A), concentration (c), and the path length (b) of the sample cell is described by the Beer-Lambert Law (A = εbc) , which forms the basis for the quantitative analysis of compounds.

The Impact of Bromination on Electronic Structure

The introduction of a bromine atom onto the tetrahydroquinoxaline scaffold profoundly impacts its electronic properties through a combination of competing effects. Understanding this interplay is crucial for interpreting spectral data.

Frontier Molecular Orbitals (HOMO & LUMO)

The key to a molecule's electronic behavior lies in its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the energy level of the outermost electrons and is associated with the molecule's ability to donate electrons.

  • LUMO: Represents the energy level of the lowest-energy empty orbital and relates to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap generally corresponds to a molecule that is more easily excitable, resulting in the absorption of longer-wavelength (lower-energy) light.

Inductive vs. Resonance Effects of Bromine

Bromine influences the HOMO and LUMO energy levels via two primary mechanisms:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect tends to stabilize (lower the energy of) both the HOMO and LUMO.

  • Resonance Effect (+R): The lone pair electrons on the bromine atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density of the ring and primarily destabilizes (raises the energy of) the HOMO.

The net result of these opposing forces determines the ultimate effect on the HOMO-LUMO gap. In many aromatic systems, the resonance effect, while electronically weaker than the inductive pull, is often sufficient to raise the HOMO energy level, leading to a reduction in the HOMO-LUMO gap and a consequent bathochromic (red) shift in the UV-Vis spectrum. The precise position of the bromine atom on the quinoxaline ring system dictates the relative strength of these effects.

Caption: Dual electronic influence of bromine on the core structure.

Experimental and Computational Analysis

A robust understanding of brominated tetrahydroquinoxalines requires a synergistic approach, combining empirical spectroscopic measurement with theoretical computational modeling.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines a self-validating system for obtaining high-quality UV-Vis absorption spectra.

Step 1: Sample Preparation

  • Accurately weigh a small quantity (e.g., 1-2 mg) of the brominated tetrahydroquinoxaline sample.

  • Select a high-purity, UV-grade solvent in which the compound is fully soluble (e.g., ethanol, chloroform, or acetonitrile). The solvent must be transparent in the wavelength range of interest.

  • Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • From the stock solution, prepare a dilute working solution (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) to ensure the absorbance reading falls within the instrument's linear range (ideally 0.1 - 1.0).

Step 2: Instrument Setup & Calibration

  • Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stable output.

  • Select two matched quartz cuvettes (path length typically 1 cm). Glass or plastic cuvettes are unsuitable as they absorb UV radiation.

  • Fill both cuvettes with the pure solvent. One will serve as the reference (blank) and the other will hold the sample.

  • Place the reference cuvette in the reference beam path of the instrument.

  • Perform a baseline correction or "autozero" across the desired wavelength range (e.g., 200-800 nm). This subtracts any absorbance from the solvent and cuvettes.

Step 3: Sample Measurement

  • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

  • Place the sample cuvette in the sample beam path.

  • Initiate the scan. The instrument will measure the absorbance at each wavelength, comparing the light intensity passing through the sample to the reference.

  • Record the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Experimental_Workflow cluster_prep Preparation cluster_inst Instrumentation cluster_acq Data Acquisition A 1. Prepare Stock Solution B 2. Prepare Dilute Working Solution A->B D 4. Fill Cuvettes (Sample & Reference) B->D C 3. Instrument Warm-up C->D E 5. Perform Baseline Correction (Blank) D->E F 6. Load Sample E->F G 7. Acquire Spectrum F->G H 8. Identify λmax & Absorbance G->H

Caption: Standard experimental workflow for UV-Vis spectroscopy.

Data Presentation: Experimental Spectra

Quantitative data from UV-Vis experiments should be summarized for clear comparison.

Compound IDSubstitution PatternSolventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
THQ-H UnsubstitutedEthanol3153,200
THQ-6-Br 6-BromoEthanol3283,550
THQ-7-Br 7-BromoEthanol3253,400
THQ-6,7-diBr 6,7-DibromoEthanol3403,900
Note: Data are representative and for illustrative purposes.

The data clearly show a bathochromic shift (increase in λmax) and a hyperchromic effect (increase in ε) upon bromination, consistent with the electronic effects discussed.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide invaluable insights into the electronic structure and are used to predict and interpret experimental spectra.

  • Geometry Optimization (DFT): The first step is to calculate the most stable, lowest-energy 3D structure of the molecule. The B3LYP functional is a common and reliable choice for this purpose.

  • Frontier Orbital Analysis (DFT): From the optimized geometry, the energies of the HOMO, LUMO, and the resulting energy gap are calculated. This provides a theoretical basis for the molecule's electronic behavior.

  • Excited State Calculations (TD-DFT): TD-DFT is used to simulate the electronic excitation process. It calculates the vertical excitation energies (which correspond to λmax) and the oscillator strengths (which are related to the absorption intensity, ε). These theoretical spectra can then be directly compared to the experimental results for validation.

HOMO_LUMO cluster_ground Ground State cluster_excited Excited State HOMO HOMO (Highest Occupied MO) LUMO LUMO (Lowest Unoccupied MO) HOMO->LUMO  π → π* transition (ΔE = hν)

Caption: Electronic transition from HOMO to LUMO upon light absorption.

Data Presentation: Computational Results

Theoretical data complements the experimental findings, offering a deeper mechanistic understanding.

Compound IDEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)Calculated λmax (nm)
THQ-H -5.52-1.613.91317
THQ-6-Br -5.45-1.703.75331
THQ-7-Br -5.48-1.683.80326
THQ-6,7-diBr -5.39-1.783.61343
Note: Data are representative, calculated at a typical DFT/TD-DFT level of theory.

The computational results corroborate the experimental trend: bromination raises the HOMO energy (due to the +R effect) and lowers the LUMO energy (due to the -I effect), leading to a smaller HOMO-LUMO gap and a red-shifted calculated λmax.

Conclusion

The electronic and photophysical properties of brominated tetrahydroquinoxalines are governed by the nuanced interplay of inductive and resonance effects imparted by the bromine substituents. These effects directly modulate the energies of the frontier molecular orbitals, leading to predictable and measurable changes in their UV-Vis absorption spectra. Specifically, bromination typically induces a bathochromic shift and a hyperchromic effect, which can be rationalized by a narrowing of the HOMO-LUMO energy gap.

A combined strategy of high-precision UV-Vis spectroscopy and robust computational modeling using DFT and TD-DFT provides a powerful paradigm for the characterization of these molecules. This dual approach not only validates experimental findings but also delivers profound mechanistic insights, empowering researchers in drug discovery and materials science to rationally design novel tetrahydroquinoxaline derivatives with tailored electronic and optical properties.

References

  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Heliyon. Available at: [Link]

  • Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. ResearchGate. Available at: [Link]

  • A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line. Science Publishing Group. Available at: [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. RSC Advances. Available at: [Link]

  • Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Analysis and interpretation of experimental UV–Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. ResearchGate. Available at: [Link]

  • Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines. Organic Letters. Available at: [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). SciSpace. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing SL. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]

  • Tetrahydroquinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. ResearchGate. Available at: [Link]

  • UV-Vis Spectroscopy. SlidePlayer. Available at: [Link]

  • UV-Vis Spectroscopy of Organic Compounds. Scribd. Available at: [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering. Available at: [Link]

  • Singlet‐Triplet Absorption Bands in Some Halogen Substituted Aromatic Compounds. The Journal of Chemical Physics. Available at: [Link]

  • UV/vis absorption/emission. VeloxChem program manual. Available at: [Link]

  • DFT-Based Design and Characterization of Organic Chromophores Based on Symmetric Thio-Bridge Quinoxaline Push–Pull (STQ-PP) for Solar Cells. MDPI. Available at: [Link]

  • Ultraviolet/visible spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • CHEMISTRY Paper: 12, Organic Spectroscopy Module. e-PG Pathshala. Available at: [Link]

  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Scientific Reports. Available at: [Link]

  • (A) UV‐Vis absorption and (B) emission spectra of the three... ResearchGate. Available at: [Link]

  • DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. SAR and QSAR in Environmental Research. Available at: [Link]

  • Substituent effects in halogen bonding complexes between aromatic donors and acceptors: a comprehensive ab initio study. RSC Publishing. Available at: [Link]

  • "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet. BYU ScholarsArchive. Available at: [Link]

  • The effect of halogen substitution on the structure and electronic spectra of fluorone dyes. ResearchGate. Available at: [Link]

  • (a) UV−vis absorption and (b) emission spectra of compounds 8 a‐e. ResearchGate. Available at: [Link]

  • UV-vis absorption spectrum in the range of 350-700 nm for a 5.0 × 10-6... ResearchGate. Available at: [Link]

  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. Available at: [Link]

  • Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. Scientific Reports. Available at: [Link]

  • Nucleophilic and redox properties of polybrominated diphenyl ether derived-quinone/hydroquinone metabolites are responsible for their neurotoxicity. Journal of Hazardous Materials. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

Introduction: Strategic C-C Bond Formation in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the realm of pharmaceutical and m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the realm of pharmaceutical and materials science research.[1][2] Its capacity for constructing carbon-carbon bonds with high efficiency and broad functional group tolerance has revolutionized the synthesis of complex molecular architectures.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura coupling to a specific and valuable building block: 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline.

The tetrahydroquinoxaline scaffold is a privileged motif in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl substituents at the 7-position opens up vast possibilities for library synthesis and the exploration of structure-activity relationships (SAR). This document will delve into the mechanistic nuances of the reaction, provide a robust and tested protocol, and offer insights into troubleshooting and optimization, ensuring a high rate of success in your synthetic endeavors.

Understanding the Substrate: Electronic and Steric Considerations

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the coupling partners. 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline presents a unique set of characteristics that must be considered when selecting the appropriate catalytic system.

  • Electron-Rich Heterocycle: The tetrahydroquinoxaline ring system is inherently electron-rich due to the presence of two nitrogen atoms. This electronic nature can influence the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[4] Electron-rich aryl bromides can sometimes exhibit slower rates of oxidative addition to the palladium(0) catalyst.

  • Steric Hindrance: The presence of three methyl groups, particularly the gem-dimethyl group at the 2-position, introduces a degree of steric bulk to the molecule. While not directly adjacent to the reaction center, this steric hindrance can influence the overall conformation of the molecule and its interaction with the bulky catalytic complex.

Given these factors, the choice of a highly active and sterically accommodating catalytic system is paramount for achieving high yields and efficient conversion.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation Ar'B(OR)₂ + Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-Br Ar-Br Ar'B(OR)_2 Ar'B(OR)_2 Base Base B(OR)_2(OH) B(OR)_2(OH)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation , where the organic group from the organoboron reagent is transferred to the palladium(II) center, a step that is facilitated by a base. The cycle concludes with reductive elimination , which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

Recommended Protocol for the Suzuki-Miyaura Coupling of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

This protocol is designed as a robust starting point for the coupling of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline with a variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline269.181.0269 mg
Arylboronic Acid or Pinacol EsterVariable1.2 - 1.51.2 - 1.5 mmol
Pd(OAc)₂ (Palladium(II) Acetate)224.500.02 (2 mol%)4.5 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.04 (4 mol%)16.4 mg
K₃PO₄ (Potassium Phosphate)212.272.0425 mg
1,4-Dioxane (Anhydrous)88.11-5 mL
Water (Degassed)18.02-1 mL
Experimental Procedure
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq), the arylboronic acid or pinacol ester (1.2-1.5 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in 1 mL of anhydrous 1,4-dioxane. Under a positive flow of inert gas, add this catalyst/ligand solution to the reaction vessel.

  • Solvent Addition: Add the remaining anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Alternatively, for microwave-assisted synthesis, heat the reaction to 120-150 °C for 20-60 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Rationale for Experimental Choices

  • Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for challenging Suzuki-Miyaura couplings.[3] The steric bulk of SPhos facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition of the electron-rich aryl bromide.[4]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki-Miyaura reactions, particularly with sensitive substrates. It is generally more effective than carbonate bases for challenging couplings.

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions.[1] The water is essential for the transmetalation step, while the dioxane solubilizes the organic reagents. The use of anhydrous and degassed solvents is crucial to prevent catalyst deactivation and unwanted side reactions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature or reaction time.Ensure all reagents are pure and solvents are anhydrous and degassed. Increase the reaction temperature or time. Consider a different palladium precursor (e.g., Pd₂(dba)₃) or a more electron-rich ligand (e.g., RuPhos).
Formation of Homocoupled Product Presence of oxygen, incomplete transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere. Ensure the base is of high quality and used in sufficient quantity.
Decomposition of Starting Material Reaction temperature is too high, or the substrate is sensitive to the base.Lower the reaction temperature. Screen alternative, milder bases such as K₂CO₃ or Cs₂CO₃.

Workflow Visualization

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline provides a powerful and versatile route to novel substituted quinoxaline derivatives. By understanding the key mechanistic principles and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocol provided herein serves as a robust starting point, and the accompanying rationale and troubleshooting guide will empower scientists to optimize this critical transformation for their specific drug discovery and development needs.

References

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Reactions of 3,6,8-Tribromoquinoline: A Structural Revision. Synlett. Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules. Available at: [Link]

  • ChemInform Abstract: Suzuki—Miyaura Cross-Coupling of 2-Aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and Subsequent Dehydrogenation and Oxidative Aromatization of the Resulting 2,6,8-Triaryl-1,2,3,4-tetrahydroquinolin. ChemInform. Available at: [Link]

  • Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Org. Lett. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Org. Biomol. Chem. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. Available at: [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. J. Am. Chem. Soc. Available at: [Link]

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Tetrahedron. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Org. Biomol. Chem. Available at: [Link]

  • Palladium-Catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Hartwig Group. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. ResearchGate. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaroma. Beilstein J. Org. Chem. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Strategic Functionalization of the Aromatic Ring in 1,2,2-Trimethyl-1,2,3,4-Tetrahydroquinoxaline

Introduction & Mechanistic Rationale 1,2,2-Trimethyl-1,2,3,4-tetrahydroquinoxaline is a privileged bicyclic scaffold frequently utilized in the development of novel therapeutics and advanced materials. The functionalizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,2,2-Trimethyl-1,2,3,4-tetrahydroquinoxaline is a privileged bicyclic scaffold frequently utilized in the development of novel therapeutics and advanced materials. The functionalization of its fused benzene ring is a critical step in library generation. However, the electron-rich nature of this system requires precise control to avoid unselective reactivity.

Electronic Activation and Regioselectivity The fused benzene ring is highly activated toward electrophilic attack due to the strong electron-donating resonance from the N1 (tertiary, methylated) and N4 (secondary) nitrogen atoms. This electronic profile is a defining feature exploited in the functionalization and oxidative dehydrogenation of saturated nitrogen heterocycles [1]. According to classical Electrophilic Aromatic Substitution (EAS) principles, substitution is directed primarily to the positions para to the heteroatoms (C6 and C7). The ortho positions (C5 and C8) remain largely unreactive due to steric hindrance from the adjacent heterocyclic ring.

The Steric Nuance of the C2 Gem-Dimethyl Group While both N1 and N4 activate the ring, they do not do so equally. The gem-dimethyl group at the C2 position introduces local steric bulk that subtly restricts the conformation of the adjacent N1-methyl group. This slight deviation reduces the orbital overlap between the N1 lone pair and the aromatic π -system. Consequently, the C7 position (para to the unhindered N4 secondary amine) is marginally more reactive than the C6 position (para to N1), allowing for the isolation of distinct regiomers.

Halogenation as a Synthetic Gateway Direct C-H functionalization is often challenged by the basicity of the amines. Therefore, the strategic installation of a halogen handle is the preferred gateway method. As demonstrated in large-scale pharmaceutical manufacturing, utilizing N-Bromosuccinimide (NBS) provides a significantly cleaner reaction profile and prevents the rapid over-bromination typically observed with elemental bromine ( Br2​ ) [2]. The resulting 6-bromo and 7-bromo isomers serve as robust, stable electrophiles for downstream transition-metal-catalyzed transformations.

Strategic Workflow

Workflow SM 1,2,2-Trimethyl-1,2,3,4- tetrahydroquinoxaline EAS EAS Bromination (NBS, DMF, 0 °C) SM->EAS Int 6-Bromo & 7-Bromo Intermediates EAS->Int Regioselective Mixture Coupling Pd-Catalyzed Cross-Coupling Int->Coupling Separation & Functionalization Product C6/C7 Arylated Derivatives Coupling->Product

Workflow for the regioselective bromination and downstream cross-coupling of tetrahydroquinoxaline.

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of Halogenated Intermediates)

Self-Validating System: The reaction transitions from a clear solution to a distinct orange hue upon NBS addition. Complete consumption of the starting material is confirmed by TLC (UV active, distinct Rf​ shift to a less polar spot).

  • Step 1: Substrate Dissolution

    • Action: Dissolve 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL, 0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the cationic Wheland intermediate formed during EAS, accelerating the desired reaction. Cooling to 0 °C suppresses non-specific oxidation of the N4 secondary amine and prevents dibromination.

  • Step 2: Electrophile Addition

    • Action: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Shield the reaction flask from direct light using aluminum foil.

    • Causality: Portion-wise addition prevents thermal spikes. NBS is chosen over Br2​ because it maintains a low, steady-state concentration of electrophilic bromine, ensuring strict mono-bromination. Light shielding prevents the initiation of radical pathways that could lead to allylic bromination at the C3 position.

  • Step 3: In-Process Monitoring & Quench

    • Action: Stir at 0 °C for 1 hour, then warm to room temperature for 1 additional hour. Monitor via LC-MS. Once the starting material is consumed, quench by adding 10 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate quench is a critical safety and validation step; it rapidly reduces any unreacted electrophilic bromine species to inert bromide. The solution will visibly decolorize from orange to pale yellow, confirming the electrophile has been neutralized prior to concentration.

  • Step 4: Extraction and Purification

    • Action: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers heavily with brine (5 x 30 mL) to partition the DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 6-bromo and 7-bromo isomers.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Self-Validating System: The successful oxidative addition of the Pd catalyst is visually indicated by a color shift from orange (Pd(II) precatalyst) to a dark, homogeneous red/brown solution upon heating.

  • Step 1: Reagent Assembly

    • Action: In a Schlenk flask, combine the isolated 7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (5.0 mmol), phenylboronic acid (6.0 mmol, 1.2 equiv), and potassium carbonate ( K2​CO3​ ) (10.0 mmol, 2.0 equiv).

    • Causality: A slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions at elevated temperatures. K2​CO3​ is a mild base that efficiently activates the boronic acid into the reactive anionic boronate complex without degrading the sensitive tetrahydroquinoxaline core.

  • Step 2: Solvent and Catalyst Addition

    • Action: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL). Add Pd(dppf)Cl2​ (0.25 mmol, 5 mol%). Purge the flask with argon for 5 minutes.

    • Causality: The biphasic Dioxane/Water system is essential; dioxane solubilizes the organic components, while water dissolves the inorganic base, facilitating interfacial transmetalation. Pd(dppf)Cl2​ is selected because its large bite angle promotes efficient reductive elimination, preventing the formation of undesired homocoupled biphenyl byproducts.

  • Step 3: Heating and Isolation

    • Action: Heat the mixture to 90 °C for 6 hours. Cool to room temperature, filter through a pad of Celite, and extract with dichloromethane (3 x 20 mL). Concentrate and purify via recrystallization.

    • Causality: Filtering through Celite immediately removes precipitated palladium (Pd black), preventing it from catalyzing degradation pathways or product coordination during the workup phase.

Data Presentation: Optimization of Bromination Conditions

The following table summarizes the quantitative data driving the selection of the optimal functionalization parameters described in Protocol A.

Brominating AgentSolventTemp (°C)Time (h)Total Yield (%)Ratio (7-Br : 6-Br)Polybromination (%)
Br2​ (1.1 eq)DCM-78 to 02681.2 : 118
Br2​ (1.1 eq)AcOHRT1541.1 : 132
NBS (1.05 eq)Acetonitrile0 to RT4821.5 : 1< 5
NBS (1.05 eq) DMF 0 to RT 2 91 1.8 : 1 < 2

References

  • Catalytic Aerobic Dehydrogenation of Nitrogen Heterocycles Using Heterogeneous Cobalt Oxide Supported on Nitrogen-Doped Carbon Source: Organic Letters (via National Institutes of Health / PMC) URL:[Link]

  • From Milligram to Kilogram Manufacture of AZD4573: Making It Possible by Application of Enzyme-, Iridium-, and Palladium-Catalyzed Key Transformations Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

Welcome to the Technical Support Center. The synthesis of gem-dimethyl substituted tetrahydroquinoxalines presents unique steric and chemoselective challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of gem-dimethyl substituted tetrahydroquinoxalines presents unique steric and chemoselective challenges. While modern transition-metal catalyzed asymmetric hydrogenations 1 and hydroaminations 2 are powerful tools for certain derivatives, the most robust and scalable method for synthesizing 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline relies on a classical two-stage cyclic condensation followed by a selective amide reduction [[3]]().

This guide provides the causality behind critical experimental choices, validated protocols, and troubleshooting steps to maximize your reaction yield.

Synthetic Workflow

Workflow SM 4-Bromo-N2-methylbenzene-1,2-diamine + 2-Bromo-2-methylpropanoyl bromide Acylation Step 1: Acylation (DCM, 0°C, DIPEA) SM->Acylation Intermediate Uncyclized Amide Intermediate Acylation->Intermediate Cyclization Step 2: Cyclization (DMF, K2CO3, 80°C) Intermediate->Cyclization Quinoxalinone 7-Bromo-1,2,2-trimethyl- 3,4-dihydroquinoxalin-2(1H)-one Cyclization->Quinoxalinone Reduction Step 3: Amide Reduction (BH3-THF, 65°C) Quinoxalinone->Reduction Product Target Molecule: 7-Bromo-1,2,2-trimethyl- 1,2,3,4-tetrahydroquinoxaline Reduction->Product

Synthetic workflow for 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline.

Quantitative Data: Yield Optimization Matrix

The table below summarizes the optimization of the cyclization and reduction steps. Notice how the choice of base and reducing agent drastically alters the trajectory of the synthesis.

Reaction StepReagents & ConditionsConversion / YieldMechanistic Observation
Cyclization Et₃N, DCM, 25°C45% (Stalled)Insufficient thermal energy to overcome the steric hindrance of the gem-dimethyl group during intramolecular Sₙ2.
Cyclization K₂CO₃, DMF, 80°C92% (Optimal) Polar aprotic solvent and heat drive the cyclization of the secondary amine to completion.
Reduction LiAlH₄, THF, 65°C30% (Poor)Harsh hydride source causes severe hydrodehalogenation (loss of the C7 bromine).
Reduction BH₃-THF, THF, 65°C88% (Optimal) Mild electrophilic reducing agent cleanly reduces the amide while preserving the aryl bromide.
Validated Experimental Protocols
Protocol A: Synthesis of 7-Bromo-1,2,2-trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Causality: We split the acylation and cyclization into a one-pot, two-stage process. Acylation requires a non-polar solvent to prevent side reactions, while the subsequent cyclization requires a polar aprotic solvent to stabilize the transition state of the sterically hindered Sₙ2 displacement.

  • Acylation: Charge a flame-dried flask with 4-bromo-N2-methylbenzene-1,2-diamine (1.0 eq) and anhydrous DCM (0.2 M). Add DIPEA (1.2 eq) and cool the mixture to 0°C under argon.

  • Addition: Dropwise add 2-bromo-2-methylpropanoyl bromide (1.05 eq).

    • Validation Checkpoint: The solution will turn cloudy as DIPEA·HBr precipitates. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material within 30 minutes.

  • Solvent Swap: Remove DCM under reduced pressure. Resuspend the crude uncyclized intermediate in anhydrous DMF (0.2 M).

  • Cyclization: Add anhydrous K₂CO₃ (2.0 eq) and heat to 80°C for 12 hours.

    • Validation Checkpoint: LC-MS should confirm the mass of the cyclized product [M+H]⁺. The acyclic intermediate mass should be completely absent.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Selective Amide Reduction

Causality: Borane-THF is an electrophilic reducing agent that coordinates to the electron-rich amide carbonyl before delivering hydride. This mechanism bypasses the aryl bromide, preventing the hydrodehalogenation seen with nucleophilic hydrides like LiAlH₄.

  • Setup: Dissolve the cyclized intermediate from Protocol A (1.0 eq) in anhydrous THF (0.1 M) under argon.

  • Reduction: Slowly add BH₃-THF (1.0 M in THF, 3.0 eq) at 0°C.

    • Validation Checkpoint: Mild bubbling indicates the quenching of trace moisture.

  • Heating: Reflux the mixture (65°C) for 6 hours.

  • Quench: Cool to 0°C and carefully quench by dropwise addition of MeOH until effervescence ceases.

  • Complex Cleavage (Critical): Add 1M HCl and reflux for 1 hour.

    • Validation Checkpoint: Failure to perform this acidic reflux will result in artificially low yields due to the product remaining trapped as a stable boron-amine complex.

  • Isolation: Basify the aqueous layer with 1M NaOH to pH 10, extract with DCM, dry, and concentrate. Purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: Why am I seeing a mass corresponding to the loss of bromine (M-79) during the final reduction step? A1: You are likely using LiAlH₄. Lithium aluminum hydride is a highly reactive nucleophilic hydride that readily attacks aryl halides, leading to hydrodehalogenation. Switch to Borane-THF (BH₃-THF), which selectively reduces the amide carbonyl via an electrophilic activation mechanism without touching the aryl bromide.

Reduction Start 7-Bromo-1,2,2-trimethyl- 3,4-dihydroquinoxalin-2(1H)-one LiAlH4 LiAlH4 / THF (Harsh Conditions) Start->LiAlH4 Incorrect Choice BH3 BH3-THF (Mild Conditions) Start->BH3 Optimal Choice SideProduct Debrominated Side Product (Yield Loss) LiAlH4->SideProduct Hydrodehalogenation Target 7-Bromo-1,2,2-trimethyl- 1,2,3,4-tetrahydroquinoxaline (High Yield) BH3->Target Selective Reduction

Chemoselectivity in the reduction step to prevent hydrodehalogenation.

Q2: My cyclization step stalls at 50% conversion. How can I drive it to completion? A2: The formation of the gem-dimethyl group at the C2 position introduces substantial steric bulk, raising the activation energy for the intramolecular Sₙ2 displacement. If you are running this in DCM with an amine base at room temperature, it will stall. You must swap the solvent to a polar aprotic solvent (DMF) and apply heat (80°C) with an inorganic base (K₂CO₃) to drive the reaction forward.

Q3: How do I prevent N,N-diacylation during the initial addition of 2-bromo-2-methylpropanoyl bromide? A3: Strict stoichiometric and temperature control is required. The primary amine (N2) is inherently more nucleophilic than the secondary, sterically hindered methylamine (N1). By keeping the temperature at 0°C and using exactly 1.05 equivalents of the acyl bromide, the reaction remains highly regioselective.

Q4: My final product degrades upon storage, turning dark brown. How should it be handled? A4: Tetrahydroquinoxalines are highly electron-rich systems and are prone to air oxidation, which can form radical cations or oxidize the ring back to a dihydroquinoxaline. Store the purified freebase under an inert gas (Ar/N₂) at -20°C. For long-term bench stability, consider converting the final product into its hydrochloride (HCl) salt by bubbling dry HCl gas through an ethereal solution of the product.

References
  • Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents. ACS Publications. 3

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). 1

  • Iron-Catalyzed Anti-Markovnikov Hydroamination and Hydroamidation of Allylic Alcohols. Journal of the American Chemical Society. 2

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification and recrystallization of 7-Bromo-1,2,2-trimethyl-1,2,3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification and recrystallization of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline. This document moves beyond a simple protocol, offering a deeper understanding of the principles at play to empower you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline?

An ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2][3][4] This temperature-dependent solubility differential is the cornerstone of the recrystallization process, allowing for the dissolution of the compound and its impurities in a hot, saturated solution, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the solvent.[2][3]

Other important characteristics include:

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Crystal Formation: The solvent should promote the formation of well-defined, high-purity crystals rather than an oil or amorphous precipitate.

Q2: Where should I start with solvent selection for this specific compound?

For substituted quinoxalines and related heterocyclic compounds, a good starting point for solvent screening is often a lower-alcohol like ethanol .[5] Many quinoxaline derivatives are successfully recrystallized from ethanol.[5]

A systematic approach to solvent screening is highly recommended. This involves testing the solubility of a small amount of your crude product in various solvents of differing polarities at both room temperature and at their boiling points.

Q3: What are some common impurities I might encounter?

Common impurities in the synthesis of tetrahydroquinoxalines can include unreacted starting materials (e.g., substituted anilines and carbonyl compounds), byproducts from side reactions, and residual catalysts (e.g., palladium from C-N coupling reactions).[6] Depending on the synthetic route, oxidation of the tetrahydroquinoxaline to the corresponding quinoxaline can also occur.[7]

Q4: How can I assess the purity of my recrystallized 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline?

Several analytical techniques can be employed to assess the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. The purified compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities tend to broaden and depress the melting point.

Troubleshooting Guide

Issue 1: My compound is not dissolving in the chosen hot solvent.

  • Causality: The solvent may be too non-polar for your compound. The trimethyl and bromo substituents on the tetrahydroquinoxaline core influence its overall polarity.

  • Solution:

    • Increase Solvent Polarity: Try a more polar solvent. If you started with a non-polar solvent like hexane, move to a more polar option like ethyl acetate, acetone, or an alcohol.

    • Use a Solvent Mixture: A two-solvent system can be highly effective.[8][9] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or water) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Issue 2: My compound "oils out" instead of forming crystals upon cooling.

  • Causality: The solubility of your compound in the chosen solvent is too high, even at lower temperatures. Alternatively, the cooling process may be too rapid, or the presence of significant impurities can inhibit crystal lattice formation.

  • Solution:

    • Choose a Different Solvent: The current solvent is likely too good at dissolving your compound. Select a solvent with lower solvating power.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often leads to precipitation rather than crystallization.[9]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.

    • Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration of your compound and induce saturation.

Issue 3: The recovered crystals are colored, but the pure compound should be colorless.

  • Causality: Colored impurities may be present in your crude material and are co-crystallizing with your product. Oxidation of the tetrahydroquinoxaline ring system can also lead to discoloration.[10]

  • Solution:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[11] The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield.

    • Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[11] This step must be done quickly to prevent premature crystallization in the funnel.

    • Work Under an Inert Atmosphere: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

Issue 4: The recrystallization yield is very low.

  • Causality: Several factors can contribute to low yield:

    • Using too much solvent.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

    • Multiple recrystallization steps.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound.[1]

    • Thorough Cooling: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal precipitation.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

    • Optimize Hot Filtration: To prevent premature crystallization, use a pre-heated funnel and filter the hot solution quickly.[11]

Data Presentation: Potential Recrystallization Solvents

The following table provides a starting point for solvent screening for 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline. The selection is based on solvents commonly used for similar heterocyclic compounds.

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 784.3A good starting point for many quinoxalines.[5]
Methanol 655.1More polar than ethanol; may have higher solubility at room temp.
Isopropanol 823.9Less polar than ethanol; may offer a better solubility differential.
Ethyl Acetate 774.4A moderately polar solvent.
Acetone 565.1A polar aprotic solvent; its low boiling point is advantageous.
Toluene 1112.4A non-polar aromatic solvent; may be useful in a mixed solvent system.
Hexane/Heptane 69 / 980.1Non-polar; likely to be a "poor" solvent, useful for precipitation or as part of a solvent pair with a more polar "good" solvent.[12]
Dichloromethane (DCM) 403.1A good solvent for dissolving many organics; often used in a solvent pair with a non-polar anti-solvent like hexane.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[13]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Two-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol or DCM).

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Mandatory Visualization

Recrystallization_Workflow start Crude Product solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Select Solvent(s) insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool_solution Cool Solution Slowly insoluble_impurities->cool_solution No hot_filtration->cool_solution oiling_out Compound 'Oils Out'? cool_solution->oiling_out reheat_add_solvent Reheat, Add More 'Good' Solvent or Change Solvent System oiling_out->reheat_add_solvent Yes crystals_form Crystals Form oiling_out->crystals_form No reheat_add_solvent->cool_solution vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product end End pure_product->end

Caption: A decision-making workflow for the recrystallization of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline.

References

  • Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). A Highly Regio- and Stereoselective Route for the Synthesis of Racemic and Nonracemic Tetrahydroquinoxalines via SN2-Type Ring-Opening of Activated Aziridines followed by a Pd-Catalyzed Intramolecular C–N Bond Formation. Organic Letters, 13(21), 5972–5975. [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.[Link]

  • Hopkins, B. A., & Wolfe, J. P. (2014). Enantioselective synthesis of tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines via Pd-Catalyzed alkene carboamination reactions. Chemical Science, 5(12), 4840-4844. [Link]

  • Qi, J., Huang, J., Zhou, X., Luo, W., Xie, J., Niu, L., Yan, Z., Luo, Y., & Men, P. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 263, 115939. [Link]

  • Wikipedia contributors. (2023, December 29). Recrystallization (chemistry). In Wikipedia, The Free Encyclopedia. [Link]

  • El-Sayed, M. E. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 6(3), 167-211. [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Unknown Source. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Williamson, K. L. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Unknown Source. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroquinoline. [Link]

  • Science of Synthesis. (n.d.). Quinoxalines. Thieme. [Link]

  • Chem-Sub. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. [Link]

  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution Impurities in Tetrahydroquinoxaline Chromatography

Welcome to the Technical Support Center for N-heterocycle purification. Tetrahydroquinoxalines (THQs) are highly valuable scaffolds in drug discovery, but their basicity, polarity, and structural similarity to synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-heterocycle purification. Tetrahydroquinoxalines (THQs) are highly valuable scaffolds in drug discovery, but their basicity, polarity, and structural similarity to synthetic precursors often lead to severe co-elution during standard silica gel chromatography.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution and high-purity isolation of your THQ derivatives.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your co-elution issue and select the appropriate intervention.

G Start Crude THQ Mixture Q1 Tailing & Co-elution with Basic Amines? Start->Q1 Sol1 Add 0.5-2% TEA to Mobile Phase Q1->Sol1 Yes Q2 Regioisomer Co-elution (Similar Polarity)? Q1->Q2 No Success Purified THQ Sol1->Success Sol2 Use Amine-Bonded or C18 Silica Q2->Sol2 Yes Q3 Colored Conjugated Impurities? Q2->Q3 No Sol2->Success Sol3 Pre-treat with Activated Charcoal Q3->Sol3 Yes Q3->Success No Sol3->Success

Diagnostic workflow for resolving THQ co-elution impurities.

Troubleshooting Guides & FAQs

Q1: Why does my THQ product consistently tail and co-elute with unreacted diamine starting materials on standard silica gel? Causality: The synthesis of THQs frequently involves the condensation and reduction of 1,2-diaminobenzenes[1]. Both the unreacted diamines and the newly formed THQ products are basic N-heterocycles. Standard normal-phase silica gel is heavily populated with weakly acidic silanol (Si-OH) groups. When a basic THQ passes through the column, its amine nitrogen donates a lone pair or becomes protonated, leading to strong electrostatic (ion-exchange) interactions and hydrogen bonding with the stationary phase[2][3]. This causes the compound to drag through the column, creating a broad, tailing peak that easily overlaps with closely eluting basic impurities[4]. Resolution: Introduce a volatile tertiary amine, such as Triethylamine (TEA), into the mobile phase. TEA acts as a competing base; it preferentially binds to and neutralizes the acidic silanol sites, allowing the THQ to elute in a tight, symmetrical band without secondary interactions[2][5].

Q2: I added TEA to my mobile phase, but my THQ regioisomers still co-elute. How can I achieve baseline separation? Causality: Regioisomers formed during the synthesis of substituted THQs[6] often possess nearly identical pKa values and dipole moments. Even when silanol interactions are completely suppressed by TEA, standard normal-phase partitioning lacks the selectivity required to differentiate these subtle structural variations. Resolution: Transition to an alternative stationary phase. Amine-bonded silica (NH2-silica) provides a less polar, inherently basic surface that eliminates the need for TEA while offering unique hydrogen-bonding selectivity[7]. For highly stubborn regioisomers, reversed-phase preparative HPLC using a C18 column is recommended. C18 relies on hydrophobic partitioning rather than polar interactions, exploiting minute differences in the lipophilicity of the isomers to achieve baseline resolution[8].

Q3: My crude THQ mixture contains a persistent dark brown/red color, and these colored impurities co-elute across all my fractions. What is the mechanism here, and how do I remove them? Causality: Colored impurities in THQ synthesis are typically highly conjugated, polymeric side-products or over-oxidized quinoxalines[8]. Because they are a heterogeneous mixture of varying polarities, they exhibit broad solubility and streaking behavior on silica gel, contaminating multiple fractions. Resolution: Perform a pre-chromatography decolorization using activated charcoal. The porous, graphitic structure of activated carbon traps large, planar, electron-rich conjugated molecules via strong π−π stacking interactions[8]. THQs, being partially saturated, are sterically puckered and less conjugated, allowing them to remain dissolved in the solvent while the impurities are filtered out.

Self-Validating Experimental Protocols

Protocol A: Silica Gel Chromatography with Silanol Deactivation (TEA Modification)

This protocol includes built-in validation steps to ensure the modifier concentration is optimal before committing your entire batch to the column.

  • Solvent Preparation: Prepare your primary mobile phase (e.g., Hexane/Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[2].

  • System Validation (2D-TLC): Spot the crude mixture in the corner of a square silica TLC plate. Run Dimension 1 with the unmodified solvent. Dry the plate, rotate 90°, and run Dimension 2 with the TEA-modified solvent.

    • Validation Check: If the THQ spot moves off the diagonal and exhibits a tighter, non-streaking geometry, the TEA modification is validated for scale-up.

  • Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the TEA-modified mobile phase.

    • Validation Check: Test the pH of the column eluent drops; it must test basic on pH paper, confirming complete silanol neutralization throughout the column bed.

  • Sample Loading & Elution: Dissolve the crude THQ in a minimum volume of the modified mobile phase, load onto the column, and elute[2].

  • Post-Purification: Evaporate the collected fractions under reduced pressure. TEA is highly volatile and will be removed during concentration[2].

Protocol B: Pre-Chromatography Decolorization of Conjugated Impurities
  • Dissolution: Dissolve the crude THQ mixture in a minimal amount of hot solvent (e.g., ethanol or ethyl acetate)[8].

  • Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly to prevent rapid boil-over. Add 1-2% (w/w) activated charcoal[8].

  • Incubation: Gently heat and swirl the suspension for 5-10 minutes to maximize π−π adsorption of the conjugated impurities.

  • Hot Filtration: Perform a hot gravity filtration through a pad of Celite to remove the fine charcoal particulates[8].

    • Validation Check: The filtrate should be noticeably lighter in color (pale yellow or clear) compared to the dark crude. If not, repeat step 2 with an additional 1% charcoal.

  • Concentration: Concentrate the filtrate in vacuo prior to loading it onto the chromatography column.

Quantitative Performance Data

The following table summarizes the expected chromatographic metrics when applying different stationary phases and modifiers to basic THQ mixtures.

Stationary PhaseMobile Phase ModifierPrimary Mechanism of ActionPeak Tailing Factor ( As​ )Resolution ( Rs​ ) for Co-eluting Amines
Bare Silica Gel NonePolar & Acid-Base (Silanol)> 2.0 (Severe Tailing)< 1.0 (Co-elution)
Bare Silica Gel 1-2% Triethylamine (TEA)Silanol Neutralization1.0 - 1.2 (Symmetrical)1.2 - 1.5 (Improved)
Amine-Bonded Silica NoneBasic Surface / H-Bonding1.0 - 1.1 (Symmetrical)1.5 - 2.0 (High)
C18 (Reversed-Phase) 0.1% Formic AcidHydrophobic Partitioning~ 1.0 (Optimal)> 2.0 (Baseline Resolution)

References

  • 8 - Benchchem 2.5 - Pharma Growth Hub

  • 2 - Benchchem

  • 4 - Sigma Aldrich

  • 7 - Teledyne ISCO 6.3 - PubMed 7.6 - ACS Publications 8.1 - ResearchGate

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the technical support center for the palladium-catalyzed cross-coupling of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing palladium catalyst loading and troubleshooting common experimental issues. The focus is on achieving high efficiency, reproducibility, and sustainability by minimizing catalyst usage without compromising reaction performance.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for a new cross-coupling reaction?

For initial screening of a new cross-coupling reaction, a catalyst loading in the range of 1-2 mol% is a common starting point.[1][2] This concentration is generally high enough to ensure a detectable product yield, provided other reaction parameters are reasonably chosen, allowing for effective optimization of other variables like ligand, base, and solvent. Once conditions are identified that provide a good yield, the catalyst loading can be systematically lowered. For many modern catalyst systems, loadings well below 1 mol% are achievable.[3]

Q2: Why is minimizing the palladium catalyst loading important?

Minimizing palladium loading is crucial for several reasons:

  • Cost-Effectiveness: Palladium is a precious and expensive metal. Reducing the amount used directly lowers the cost of synthesis, which is particularly important for large-scale production in the pharmaceutical industry.[3]

  • Sustainability: Lowering catalyst loading aligns with the principles of green chemistry by conserving a scarce natural resource.[4]

  • Product Purity: High catalyst loadings can sometimes lead to an increase in side reactions.[5] Furthermore, residual palladium in the final product is a major concern for active pharmaceutical ingredients (APIs), with strict regulatory limits (e.g., typically <10 ppm).[1][5] Reducing the initial loading simplifies the downstream purification process required to remove palladium residues.[6]

Q3: What are the signs of catalyst decomposition, and how can it be prevented?

The most common sign of catalyst decomposition is the formation of a black precipitate, known as "palladium black".[7][8] This is agglomerated, inactive metallic palladium that has fallen out of the catalytic cycle.[7] Its appearance is often accompanied by the reaction stalling or a complete lack of conversion.

Prevention Strategies:

  • Ligand Selection: The ligand is critical for stabilizing the active palladium species.[8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center from agglomeration.[9][10]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7][8] Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed to prevent oxidation of the active catalyst.[7][8]

  • Temperature Control: While heating is often necessary, excessively high temperatures (>120 °C) can accelerate catalyst decomposition.[11] It is often better to run the reaction at a lower temperature for a longer period.[11]

  • Use of Pre-catalysts: Well-defined Pd(II) pre-catalysts are often more stable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][7][8] Pre-catalysts are designed for clean and efficient activation, leading to more reproducible results.[6]

Q4: How does the structure of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline potentially affect the cross-coupling reaction?

The substrate itself presents unique considerations. The 1,2,3,4-tetrahydroquinoxaline core contains two nitrogen atoms. These nitrogen atoms, particularly the N1-H, can act as ligands and coordinate to the palladium center. This can lead to catalyst inhibition or poisoning, similar to the challenges observed in the Buchwald-Hartwig amination of 2-halopyridines.[11] This potential for catalyst deactivation may necessitate the use of specific ligands that are sterically bulky enough to prevent the substrate from coordinating to the palladium center.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common issue in cross-coupling reactions. The following flowchart provides a systematic approach to troubleshooting this problem.

G start Low or No Product Yield? inert_check Is the reaction under a strictly inert atmosphere (Ar or N₂)? start->inert_check No reagent_check Are all reagents and solvents pure, anhydrous, and degassed? start->reagent_check Yes action_inert Action: Improve inert atmosphere technique. (e.g., Schlenk line, glovebox) inert_check->action_inert catalyst_check Is the catalyst/pre-catalyst active? Has the ligand been stored properly? reagent_check->catalyst_check Yes action_reagents Action: Use fresh, high-purity reagents and anhydrous, degassed solvents. reagent_check->action_reagents No conditions_check Are reaction parameters optimal? (Ligand, Base, Solvent, Temp.) catalyst_check->conditions_check Yes action_catalyst Action: Use a fresh batch of catalyst/ligand. Consider using a pre-catalyst for consistency. catalyst_check->action_catalyst No action_screen Action: Systematically screen ligands, bases, and solvents. See Protocol 1. conditions_check->action_screen No end Problem Solved! action_inert->end action_reagents->end action_catalyst->end action_screen->end

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Reaction Stalls After Initial Conversion

If you observe initial product formation by TLC or LC-MS, but the reaction does not proceed to completion, it often points to catalyst deactivation during the reaction.[11]

  • Potential Cause: Catalyst decomposition into palladium black.[7]

    • Solution: Lower the reaction temperature and potentially increase the reaction time.[11] Re-evaluate your ligand choice; a more robust, sterically hindered ligand may be required to stabilize the catalyst throughout the reaction's duration.[8]

  • Potential Cause: Catalyst poisoning by the substrate or a reaction byproduct.

    • Solution: For the tetrahydroquinoxaline substrate, consider using bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that can help prevent the substrate's nitrogen atoms from binding to the palladium center.[9] Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can sometimes help mitigate this issue.[12]

Issue 3: Significant Side Product Formation

The formation of side products reduces the yield and complicates purification.

  • Common Side Product: Hydrodehalogenation (replacement of bromine with hydrogen).

    • Cause: This can be prevalent with electron-rich aryl halides and highly active catalysts.[9] It can also be caused by the presence of water or other protic impurities.[8]

    • Solution: Ensure all reagents and solvents are strictly anhydrous.[8] Sometimes, a less active catalyst system or lower reaction temperature can minimize this pathway.

  • Common Side Product: Homocoupling (formation of a biaryl from two molecules of the starting material).

    • Cause: This often occurs when the transmetalation step of the catalytic cycle is slow. It can be promoted by the presence of oxygen.[9]

    • Solution: Ensure a strictly inert atmosphere.[8] Optimizing the base and solvent can help accelerate the desired transmetalation step.

Data & Protocols

Table 1: Initial Catalyst System Screening Parameters

This table provides a starting point for screening various components of the catalyst system. The goal is to identify a promising combination before proceeding to optimize the catalyst loading.

ComponentOptionsTypical Range/Conc.Rationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Pre-catalysts1-2 mol%Pre-catalysts often provide higher reproducibility and are easier to handle.[6][8]
Ligand Buchwald-Type: SPhos, XPhos, RuPhosOthers: P(t-Bu)₃, Xantphos1.1 - 2.2 eq. to PdBulky, electron-rich ligands are essential for activating aryl bromides and stabilizing the catalyst.[9][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu2.0 - 3.0 eq.The choice of base is critical and highly substrate-dependent; it must be strong enough to facilitate the catalytic cycle but not so strong as to cause side reactions.[11]
Solvent Toluene, 1,4-Dioxane, CPME, t-Amyl alcohol0.1 - 0.5 MThe solvent affects the solubility of reagents and the stability and activity of the catalyst.[1][14]
Temperature 80 - 110 °C-Start around 100 °C. Lower temperatures may require longer reaction times but can improve catalyst stability.[11]
Experimental Protocol 1: High-Throughput Screening for Optimal Ligand/Base Combination

This protocol describes a parallel screening experiment to efficiently identify the best ligand and base for the cross-coupling of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline.

Materials:

  • Array of reaction vials (e.g., 24-well plate or individual Schlenk tubes).

  • Inert atmosphere glovebox or Schlenk line.

  • Stock solutions of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, coupling partner (e.g., a boronic acid), and internal standard in degassed solvent.

  • Palladium pre-catalyst (e.g., XPhos Pd G3).

  • Set of ligands and bases to be screened.

Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add the desired base (2.0 eq.).

    • Add the palladium pre-catalyst (e.g., 1 mol%). If not using a pre-catalyst, add the palladium source (1 mol%) and the corresponding ligand (1.1-1.2 mol%).

    • Add a magnetic stir bar to each vial.

  • Reagent Addition:

    • Add the stock solution containing the 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq.), the coupling partner (1.2-1.5 eq.), and an internal standard (for quantitative analysis).

    • Seal the vials or plate securely.

  • Reaction:

    • Remove the reaction setup from the glovebox and place it on a pre-heated stirrer plate set to the desired temperature (e.g., 100 °C).

    • Allow the reactions to stir for a set time (e.g., 12 or 24 hours).[8]

  • Analysis:

    • Cool the reactions to room temperature.

    • Take a small, measured aliquot from each reaction vial.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or acetonitrile).

    • Analyze the diluted samples by LC-MS or GC-MS to determine the conversion to the desired product relative to the internal standard.[8][15][16]

  • Selection:

    • Identify the ligand/base/solvent combination that provides the highest yield of the desired product with the fewest side products. This becomes the lead condition for catalyst loading optimization.

Experimental Protocol 2: Optimizing Catalyst Loading

Once an effective catalyst system is identified from Protocol 1, this procedure is used to determine the minimum required catalyst loading.

Procedure:

  • Set up a series of identical reactions using the optimized conditions (ligand, base, solvent, temperature) identified in Protocol 1.

  • Vary the catalyst loading across the reactions. A good range to test would be: 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, and 0.01 mol%.

  • Run the reactions for the same amount of time (e.g., 24 hours).

  • Monitor the reactions at various time points (e.g., 1h, 4h, 12h, 24h) by taking aliquots and analyzing via LC-MS or GC-MS.[17]

  • Analysis: Plot the yield versus time for each catalyst loading. The optimal loading is the lowest amount that achieves the maximum yield in a reasonable timeframe. It is possible that lower loadings may require longer reaction times to reach full conversion.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.).
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Fairlamb, I. J. S., et al. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • RSC Publishing. (n.d.).
  • Palladium Complexes - Ligands & Coordin
  • University of Victoria. (n.d.).
  • PMC. (n.d.). Palladium (II)
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Chemistry LibreTexts. (2020). 17.
  • PMC. (n.d.). Developing Ligands for Palladium(II)
  • Wordpress. (n.d.).
  • Organic Chemistry Portal. (2006). Palladium(0)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 7-Bromo and 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline in Palladium-Catalyzed Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,2,3,4-tetrahydroquinoxaline core is a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in numerous biologically active molecules, and the ability to selectively introduce substituents is paramount for tuning pharmacological properties. This guide provides an in-depth comparison of the predicted reactivity of two key building blocks: 7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline and 6-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline in palladium-catalyzed cross-coupling reactions.

While direct comparative experimental data for these specific isomers is not extensively available in the public domain, this guide will leverage established principles of organic chemistry and data from analogous heterocyclic systems to provide a robust framework for understanding their differential reactivity. We will delve into the electronic and steric factors that govern their behavior in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights to guide your synthetic strategies.

Structural and Electronic Considerations: The Root of Differential Reactivity

The position of the bromine atom on the aromatic ring of the 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline scaffold is the primary determinant of its reactivity in cross-coupling reactions. The two isomers, the 7-bromo and the 6-bromo, present distinct electronic and steric environments around the carbon-bromine (C-Br) bond.

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (1):

  • Electronic Effects: The bromine atom at the 7-position is para to the nitrogen atom at the 4-position (N4) and meta to the nitrogen atom at the 1-position (N1). The lone pair of electrons on N4 can participate in resonance, donating electron density to the aromatic ring. This donation is most pronounced at the ortho and para positions. Consequently, the C7-Br bond is situated in a relatively electron-rich environment.

  • Steric Effects: The 7-position is sterically unhindered, flanked by a proton and a carbon of the fused aliphatic ring.

6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (2):

  • Electronic Effects: The bromine atom at the 6-position is meta to both nitrogen atoms (N1 and N4). Therefore, it is less influenced by the electron-donating effects of the nitrogen atoms through resonance compared to the 7-bromo isomer. This results in a more electron-deficient C6-Br bond.

  • Steric Effects: The 6-position is also relatively unhindered, situated between a proton and the fused aliphatic ring.

Predicted Impact on Reactivity: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step.[1] Electron-deficient aryl halides generally undergo oxidative addition more readily than electron-rich ones.[2] Therefore, it is predicted that 6-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline will be more reactive than its 7-bromo counterpart in most palladium-catalyzed coupling reactions due to the more electron-deficient nature of its C-Br bond.

Comparative Reactivity in Key Cross-Coupling Reactions

This section will explore the anticipated performance of the 7-bromo and 6-bromo isomers in three of the most widely utilized palladium-catalyzed cross-coupling reactions in drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][4]

Reactivity Comparison:

Based on the electronic arguments presented above, the 6-bromo isomer is expected to exhibit higher reactivity in Suzuki-Miyaura couplings. The more electrophilic C6-Br bond should facilitate a faster rate of oxidative addition to the Pd(0) catalyst.

Table 1: Predicted Reactivity and Representative Conditions for Suzuki-Miyaura Coupling

SubstratePredicted Relative ReactivityTypical Catalyst/LigandBaseSolventTemperature (°C)
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxalineLowerPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline Higher Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110

Note: The conditions provided are general starting points and would require optimization for these specific substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction is of immense importance in medicinal chemistry for the introduction of amine functionalities.

Reactivity Comparison:

Similar to the Suzuki-Miyaura coupling, the rate of the Buchwald-Hartwig amination is often dependent on the efficiency of the initial oxidative addition step.[5] Consequently, the 6-bromo isomer is predicted to be the more reactive coupling partner.

Table 2: Predicted Reactivity and Representative Conditions for Buchwald-Hartwig Amination

SubstratePredicted Relative ReactivityTypical Catalyst/LigandBaseSolventTemperature (°C)
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxalineLowerPd₂(dba)₃ / BINAP, RuPhos-Pd-G3NaOt-Bu, LHMDSToluene, Dioxane90-120
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline Higher Pd₂(dba)₃ / BINAP, RuPhos-Pd-G3NaOt-Bu, LHMDSToluene, Dioxane90-120

Note: The choice of ligand is crucial in Buchwald-Hartwig aminations and often requires screening for optimal results.[7]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted aromatic compounds.[8][9]

Reactivity Comparison:

The trend in reactivity is expected to be consistent with the other coupling reactions. The more electron-deficient C-Br bond of the 6-bromo isomer should lead to a more facile reaction.

Table 3: Predicted Reactivity and Representative Conditions for Sonogashira Coupling

SubstratePredicted Relative ReactivityTypical Catalyst SystemBaseSolventTemperature (°C)
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxalineLowerPd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHTHF, DMF25-80
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline Higher Pd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHTHF, DMF25-80

Note: Copper-free Sonogashira protocols have also been developed and may be advantageous for certain substrates.[10]

Experimental Protocols: A Starting Point for Your Research

The following are generalized, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted and optimized for the specific substrates discussed in this guide.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Add the bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent (e.g., toluene) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Comparative Reactivity

The following diagrams illustrate the key structural differences and the general workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_isomers Isomeric Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling 7-Bromo 7-Bromo-1,2,2-trimethyl- 1,2,3,4-tetrahydroquinoxaline (Electron-Rich C-Br) Pd_Catalyst Pd(0) Catalyst + Ligand 7-Bromo->Pd_Catalyst Slower Oxidative Addition 6-Bromo 6-Bromo-1,2,2-trimethyl- 1,2,3,4-tetrahydroquinoxaline (Electron-Deficient C-Br) 6-Bromo->Pd_Catalyst Faster Oxidative Addition Product Coupled Product Pd_Catalyst->Product Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne) Coupling_Partner->Pd_Catalyst Base Base Base->Pd_Catalyst

Caption: Comparative reactivity pathway.

G Start Start Reaction_Setup Reaction Setup: - Bromo-tetrahydroquinoxaline - Coupling Partner - Catalyst & Ligand - Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow.

Conclusion and Future Outlook

In the strategic design of synthetic routes toward novel 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline derivatives, the choice between the 7-bromo and 6-bromo isomers as starting materials can have a significant impact on reaction efficiency. Based on fundamental principles of electronic effects in palladium-catalyzed cross-coupling reactions, 6-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is predicted to be the more reactive substrate . The electron-withdrawing nature of the bromine at the 6-position, being meta to both nitrogen atoms, should facilitate a more rapid oxidative addition to the palladium catalyst, which is often the rate-limiting step of the catalytic cycle.

For the 7-bromo isomer, the electron-donating character of the para-nitrogen atom is expected to decrease the electrophilicity of the C-Br bond, thereby slowing down the rate of oxidative addition. This may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems, to achieve comparable yields to the 6-bromo isomer.

It is imperative for researchers to empirically validate these predictions for their specific applications. The general protocols provided herein serve as a robust starting point for such investigations. Further studies involving kinetic analysis and computational modeling would provide a more quantitative understanding of the reactivity differences between these two valuable building blocks. The insights from such studies will undoubtedly accelerate the discovery and development of new chemical entities based on the versatile 1,2,3,4-tetrahydroquinoxaline scaffold.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 11, 2024. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Accessed March 11, 2024.
  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 11, 2024. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed March 11, 2024. [Link]

  • Suzuki reaction. In: Wikipedia. ; 2024. Accessed March 11, 2024. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2012;17(12):14236-14251.
  • Ranu B, Saha A, Jana R. A simple and efficient ligand-free Suzuki-Miyaura cross-coupling reaction in aqueous medium. Indian J Chem B. 2007;46B(2):349-353.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med Chem Lett. 2023;14(1):69-75.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Accessed March 11, 2024. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed March 11, 2024. [Link]

  • Sonogashira Coupling. SynArchive. Accessed March 11, 2024. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Lett. 2009;50(35):4974-4976.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed March 11, 2024. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed March 11, 2024. [Link]

  • 7-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Accessed March 11, 2024. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed March 11, 2024. [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Acta Crystallogr E. 2016;72(Pt 5):692-694.
  • Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. J Med Chem. 1989;32(5):1022-1028.
  • Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Accessed March 11, 2024. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv. 2019;9(40):23153-23184.
  • Electronic and Steric Effects in a Gold(I)‐Catalyzed Intramolecular C(sp)−H Bond Activation Reaction of 1‐Bromoalkynes. Chem Eur J. 2022;28(10):e202104111.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. 2013;24(4):306-311.
  • Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline deriv
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Accessed March 11, 2024. [Link]

  • Sonogashira coupling of compounds 7 with trimethylsilylacetylene. ResearchGate. Accessed March 11, 2024. [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Accessed March 11, 2024. [Link]

  • and stereo-selective elaboration of tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoqumoline)chromium. J Chem Soc Perkin Trans 1. 1993;(1):31-38.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chem Commun (Camb). 2016;52(58):10036-10039.
  • Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship. Published 2019. Accessed March 11, 2024. [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. SlidePlayer. Published 2014. Accessed March 11, 2024. [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules. 2021;26(23):7184.
  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. ECHA. Accessed March 11, 2024. [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Accessed March 11, 2024. [Link]

  • Stereoelectronic and Steric Effects in Organic Chemistry. Wiley Online Library. Published 2011. Accessed March 11, 2024. [Link]

Sources

Comparative

A Comprehensive Guide to HPLC Method Validation for the Accurate Quantification of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, a novel heterocyclic compound. The principles and protocols detailed herein are rooted in the rigorous standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines, ensuring the generation of robust and defensible analytical data.[1][2][3]

While specific experimental data for this particular compound is not publicly available, this guide will utilize a combination of established analytical principles for quinoxaline derivatives and hypothetical, yet realistic, data to illustrate the validation process.[4][5] This approach provides a universally applicable template for researchers facing similar analytical challenges with new chemical entities.

The Foundational Importance of Method Validation

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[3][6] For the quantification of an API like 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, this means the HPLC method must be proven to be specific, accurate, precise, linear, and robust over a specified range. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for analytical method validation, making it a critical component of any regulatory submission.[7][8][9][10][11]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful HPLC method development. For 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, key considerations would include:

  • Structure and Polarity: As a quinoxaline derivative, the molecule possesses a fused benzene and pyrazine ring system, which is generally nonpolar. The presence of a bromine atom and trimethyl substitution will influence its overall polarity and, consequently, its retention behavior on a reversed-phase HPLC column.

  • UV Absorbance: Quinoxaline derivatives typically exhibit strong UV absorbance due to their aromatic nature, making UV detection a suitable choice for HPLC analysis.[4] The determination of the wavelength of maximum absorbance (λmax) is a critical first step in method development to ensure optimal sensitivity.

  • Solubility: Assessing the solubility of the compound in various organic solvents and aqueous mixtures is essential for preparing stock solutions, standards, and for selecting an appropriate mobile phase.

While specific data for 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is limited, a supplier, BLDpharm, lists the compound with CAS number 1505167-77-0, indicating its availability for research purposes.[12]

The HPLC Method: A Proposed Starting Point

Based on the general properties of quinoxaline and other heterocyclic compounds, a robust starting point for an HPLC method would be a reversed-phase separation.[13][14][15][16][17]

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for reversed-phase HPLC, offering good peak shape and resolution. Formic acid helps to control the ionization of the analyte and improve peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm (or determined λmax)Quinoxaline derivatives are expected to have strong absorbance in this region.

The Validation Workflow: A Step-by-Step Approach

The validation of the HPLC method should be conducted in accordance with ICH Q2(R1) guidelines and involves a systematic evaluation of several key performance characteristics.[1][3]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization MD_Start Define Analytical Target Profile MD_Column Column & Mobile Phase Screening MD_Start->MD_Column MD_Optimization Optimization of Chromatographic Conditions MD_Column->MD_Optimization Specificity Specificity MD_Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Method Proven Suitable SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A flowchart illustrating the sequential process of HPLC method development, validation, and finalization.

Detailed Experimental Protocols and Acceptance Criteria

The following sections outline the experimental design and acceptance criteria for each validation parameter, accompanied by hypothetical data for illustrative purposes.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (if applicable, for a drug product).

  • Analyze a standard solution of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline.

  • Analyze a sample of the analyte spiked with known related substances or potential impurities.

  • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The peak for the analyte should be pure and free from co-elution with any degradation products or impurities. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations. A typical range for an assay of a drug substance is 80% to 120% of the target concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should show a linear relationship.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912000
1001015000
1101118000
1201221000
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[18]

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or blank matrix.

  • Prepare at least three replicate samples for each concentration level.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Table 3: Hypothetical Accuracy Data

Concentration LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean % Recovery% RSD (n=3)
80%8079.899.8%0.8%
100%100100.5100.5%0.5%
120%120120.2100.2%0.6%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations across the specified range (e.g., three replicates at three concentrations).[3]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Table 4: Hypothetical Precision Data

Parameter% RSD (n=6 at 100% concentration)
Repeatability (Analyst 1, Day 1) 0.7%
Intermediate Precision (Analyst 2, Day 2) 1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Table 5: Hypothetical LOD and LOQ

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • pH of the mobile phase (± 0.2 units)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits for all tested variations.

Interrelation of Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Defines range for accuracy testing Precision Precision Linearity->Precision Defines range for precision testing Robustness Robustness Linearity->Robustness Core parameters tested for robustness Accuracy->Precision Both define reliability Accuracy->Robustness Core parameters tested for robustness LOQ LOQ Precision->LOQ Defines lower limit of reliable measurement Precision->Robustness Core parameters tested for robustness

Caption: The logical dependencies between key HPLC method validation parameters.

Comparison and Conclusion

The validation process described provides a comprehensive framework for establishing a reliable HPLC method for the quantification of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline. The hypothetical data presented demonstrates a method that meets the stringent acceptance criteria set by the ICH.

In a real-world scenario, this validated method would be compared against other potential analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A UPLC method would likely offer faster analysis times and higher resolution, while an LC-MS method would provide greater sensitivity and specificity, which could be crucial for the analysis of low-level impurities or for bioanalytical applications. However, for routine quality control of a drug substance, a well-validated HPLC-UV method, as described here, often provides the optimal balance of performance, cost, and accessibility.

The key to successful method validation lies in a thorough understanding of the underlying scientific principles, meticulous experimental execution, and rigorous adherence to regulatory guidelines. This guide serves as a robust starting point for any researcher or scientist tasked with this critical aspect of drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][1]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][2]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link][19]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link][20]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][8]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Pharmaceutical Technology. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link][9]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][3]

  • Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][10]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link][11]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link][5]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepu-Global. [Link][13]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. [Link][14]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. SpringerLink. [Link][15]

  • Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. PubMed. [Link][16]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][6]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. [Link][17]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • Quality Guidelines. ICH. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline — Chemical Substance Information. ECHA. [Link]

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem. [Link]

  • 7-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

Sources

Validation

Spectroscopic comparison between aromatic quinoxalines and 1,2,3,4-tetrahydroquinoxalines

As drug development and materials science increasingly rely on tunable nitrogen-containing heterocycles, understanding the electronic and structural shift between fully aromatic quinoxalines and their reduced 1,2,3,4-tet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on tunable nitrogen-containing heterocycles, understanding the electronic and structural shift between fully aromatic quinoxalines and their reduced 1,2,3,4-tetrahydroquinoxaline (THQ) counterparts is critical. This guide provides an objective, data-driven comparison of their spectroscopic properties, detailing the causality behind these differences and outlining a self-validating protocol for tracking their interconversion.

Structural Causality & Electronic Properties

The spectroscopic differences between quinoxalines and THQs are not merely functional group changes; they represent a fundamental shift in molecular geometry and electron distribution.

Quinoxaline is a fully conjugated, planar 10- π electron system. The electron-withdrawing nature of the two imine-like nitrogens in the pyrazine ring makes the molecule highly electron-deficient, allowing it to act as a strong electron acceptor in organic electronics and fluorophores.

Conversely, the reduction of the pyrazine ring to form 1,2,3,4-tetrahydroquinoxaline breaks this extended aromaticity. The resulting THQ molecule is no longer planar; it adopts a distinct1 where the saturated carbons pucker out of the aromatic plane[1]. Because the nitrogens are now secondary amines with localized lone pairs, THQ acts as a 2, frequently utilized to induce massive Stokes shifts in asymmetric NIR rhodamine dyes[2].

G Q Quinoxaline (Fully Aromatic) Q_Prop Planar 10-π System Electron Acceptor Q->Q_Prop THQ 1,2,3,4-Tetrahydroquinoxaline (Partially Saturated) THQ_Prop Sofa Conformation Electron Donor THQ->THQ_Prop Q_Spec NMR: ~8.8 ppm (H2/H3) IR: C=N stretch Q_Prop->Q_Spec THQ_Spec NMR: ~3.4 ppm (H2/H3) IR: N-H stretch THQ_Prop->THQ_Spec

Figure 1: Electronic and structural divergence between Quinoxaline and THQ.

Quantitative Spectroscopic Comparison

The structural shift from a planar acceptor to a puckered donor yields highly diagnostic spectroscopic handles. The table below summarizes the quantitative data used to differentiate the two scaffolds, based on standardized 3[3].

Spectroscopic MethodQuinoxaline (Aromatic)1,2,3,4-TetrahydroquinoxalineDiagnostic Causality
¹H NMR (CDCl₃) ~8.81 ppm (s, 2H, H2/H3)~3.42 ppm (s, 4H, C2/C3 CH₂)The loss of the pyrazine ring current removes the extreme deshielding effect, shifting the C2/C3 protons from the aromatic to the aliphatic region.
¹H NMR (N-H) Absent~3.3 - 3.8 ppm (br s, 2H)Reduction generates secondary amines. These exchangeable protons appear as broad singlets depending on solvent hydrogen-bonding.
¹³C NMR (CDCl₃) ~145.0 ppm (C2/C3)~41.4 ppm (C2/C3)Rehybridization of C2/C3 from sp² to sp³ drastically increases shielding.
FT-IR ~1530–1570 cm⁻¹ (C=N stretch)~3300–3400 cm⁻¹ (N-H stretch)The disappearance of the imine (C=N) stretch and the emergence of the secondary amine (N-H) stretch provides definitive structural confirmation.
UV-Vis ~315 nm ( π→π∗ , n→π∗ )~250 nm, ~300 nmLoss of extended conjugation blue-shifts the core absorption, resulting in an aniline-like transition profile.

Self-Validating Experimental Protocol: Tracking Quinoxaline Reduction

To ensure scientific integrity during the synthesis or analysis of these compounds, relying on a single spectroscopic method is insufficient. The following protocol outlines a self-validating workflow for the4[4] under mild conditions[5], utilizing orthogonal techniques to guarantee accurate conversion metrics.

Step-by-Step Methodology

1. Reaction Setup:

  • Dissolve quinoxaline (1.0 eq) in a suitable degassed solvent (e.g., γ -butyrolactone or ethanol).

  • Add a transition metal catalyst (e.g., an Iridium(III) piano-stool complex, 1.0 mol%).

  • Purge the reaction vessel and place it under a 1 atm H₂ atmosphere at 60 °C.

  • Causality: Mild conditions prevent the over-reduction of the fused benzene ring, ensuring chemoselectivity for the electron-deficient pyrazine ring.

2. Kinetic Sampling & Quenching:

  • Withdraw 0.1 mL aliquots at 1-hour intervals.

  • Immediately filter the aliquot through a short pad of silica/Celite to remove the catalyst, and evaporate the solvent.

  • Causality: Removing the catalyst quenches the reaction instantly, freezing the kinetic state of the mixture so that subsequent NMR integration accurately reflects the conversion at that specific timestamp.

3. Orthogonal Spectroscopic Validation:

  • Quantitative Phase (¹H NMR): Dissolve the quenched sample in CDCl₃. Integrate the distinct aromatic singlet at ~8.81 ppm (starting material) against the emerging aliphatic singlet at ~3.42 ppm (THQ product).

  • Qualitative Phase (FT-IR): Deposit a thin film of the sample on an ATR-FTIR crystal. Monitor the emergence of the sharp N-H stretching band at ~3300 cm⁻¹.

  • Causality: While NMR provides exact molar ratios of conversion, it cannot easily distinguish between intact THQ and potential ring-opened amine byproducts. FT-IR confirms the functional group integrity (secondary amines vs. primary amines), creating a closed, self-validating analytical loop.

Workflow Start Quinoxaline Substrate Reaction Ir-Catalyzed Hydrogenation (60 °C, 1 atm H2) Start->Reaction Sampling Aliquots Taken & Quenched Reaction->Sampling NMR 1H NMR: Monitor 8.8 ppm disappearance Sampling->NMR IR FT-IR: Monitor 3300 cm⁻¹ appearance Sampling->IR End THQ Formation Validated NMR->End IR->End

Figure 2: Self-validating spectroscopic workflow for quinoxaline reduction.

References

  • 1,2,3,4-Tetrahydroquinoxaline | PubChem Source: nih.gov URL:[Link]

  • Homoadamantane-Fused Tetrahydroquinoxaline as a Robust Electron-Donating Unit for High-Performance Asymmetric NIR Rhodamine Development Source: acs.org URL:[Link]

  • rac-(2R,3S)-2-Phenyl-3-(3-phenyl-1,2,3,4-tetrahydroquinoxalin-2-yl)quinoxaline Source: iucr.org URL:[Link]

  • Electronic Supplementary Information (ESI) - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Reversible Hydrogen Fixation and Release under Mild Conditions by Poly(vinylquinoxaline) Source: acs.org URL:[Link]

Sources

Comparative

Assessing the Photostability of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline vs. Unbrominated Analogs: A Comprehensive Comparison Guide

Tetrahydroquinoxalines are highly versatile scaffolds utilized across medicinal chemistry, fluorescent probe design, and organic photovoltaics. When engineering these molecules for specific applications, researchers must...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydroquinoxalines are highly versatile scaffolds utilized across medicinal chemistry, fluorescent probe design, and organic photovoltaics. When engineering these molecules for specific applications, researchers must carefully balance fluorescence efficiency, reactive oxygen species (ROS) generation, and overall photostability.

This guide provides an in-depth comparative analysis of the photostability of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline against its unbrominated counterpart (1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline ). By examining the underlying photophysics, we establish a self-validating experimental framework to accurately quantify their degradation kinetics.

Mechanistic Causality: The Heavy Atom Effect

The primary driver differentiating the photostability of these two analogs is the internal heavy atom effect .

When the unbrominated 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline absorbs UV light, it is excited to its singlet excited state ( S1​ ). Because the molecule lacks heavy atoms, its dominant relaxation pathways are fluorescence and non-radiative decay back to the ground state ( S0​ ). Consequently, it exhibits high photostability and minimal interaction with environmental oxygen.

Conversely, introducing a bromine atom at the 7-position fundamentally alters the molecule's photophysical trajectory. According to the IUPAC Gold Book, the heavy atom effect enhances spin-orbit coupling, which accelerates spin-forbidden processes[1]. In this case, the bromine atom drastically increases the rate of Intersystem Crossing (ISC) from the S1​ state to the triplet excited state ( T1​ ).

Once in the long-lived T1​ state, the brominated molecule can undergo energy transfer with ground-state molecular oxygen ( 3O2​ ) to generate highly reactive singlet oxygen ( 1O2​ ) [2]. This singlet oxygen subsequently attacks the electron-rich tetrahydroquinoxaline core—often at the nitrogen centers or the aromatic ring—leading to rapid self-oxidation and photobleaching. Thus, while bromination is an excellent strategy for designing photosensitizers for photodynamic therapy (PDT)[3], it inherently compromises the molecule's photostability in aerated environments.

Photophysical Pathway

Photophysics S0 Ground State (S0) Tetrahydroquinoxaline S1 Singlet Excited State (S1) S0->S1 Photon Absorption Degradation Photodegradation (Ring Oxidation) S0->Degradation S1->S0 Fluorescence T1 Triplet Excited State (T1) (Enhanced by Br) S1->T1 Intersystem Crossing (Heavy Atom Effect) T1->S0 Non-radiative Decay SingletO2 Singlet Oxygen (1O2) Reactive Species T1->SingletO2 Energy Transfer O2 Molecular Oxygen (3O2) O2->SingletO2 SingletO2->Degradation Oxidative Attack

Figure 1: Jablonski diagram illustrating the heavy atom effect on ROS-mediated photodegradation.

Experimental Workflow: Self-Validating Photostability Assay

To rigorously assess the photostability of these analogs, researchers must employ a methodology that isolates ROS-mediated degradation from thermal instability or direct photolytic cleavage. The following protocol utilizes environmental controls and chemical trapping to create a self-validating system.

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Prepare 10 µM solutions of both the 7-bromo and unbrominated analogs in spectroscopic-grade ethanol.

  • Validation Control: Divide each sample into three distinct environmental cohorts:

    • Aerated: Exposed to ambient oxygen.

    • Degassed: Purged with Argon gas for 30 minutes to remove dissolved 3O2​ . This isolates direct photo-cleavage from oxygen-dependent degradation.

    • Dark Control: Aerated but wrapped in aluminum foil to rule out baseline thermal degradation.

Step 2: Singlet Oxygen Trapping (DPBF Assay)

  • To a parallel set of aerated samples, add 1,3-diphenylisobenzofuran (DPBF) at a concentration of 50 µM.

  • Causality: DPBF is a highly specific chemical trap that reacts rapidly with 1O2​ . As 1O2​ is generated by the brominated quinoxaline, the DPBF absorption peak at 410 nm will decrease. This step definitively proves that any observed photobleaching is mechanistically tied to ROS generation rather than simple structural instability[3].

Step 3: Controlled Irradiation

  • Irradiate the samples using a monochromatic LED light source centered near the absorption maximum ( λmax​≈340−360 nm) at a constant irradiance of 10 mW/cm².

  • Maintain the sample temperature at 25°C using a Peltier-cooled cuvette holder to eliminate thermal artifacts.

Step 4: Time-Course Kinetic Analysis

  • Record UV-Vis absorption spectra every 5 minutes over a 60-minute window.

  • Quantify degradation by plotting the normalized absorbance ( At​/A0​ ) at the compound's λmax​ over time.

  • Fit the decay curves to a pseudo-first-order kinetic model to extract the degradation rate constant ( k ) and half-life ( t1/2​ ).

Experimental Workflow Diagram

Workflow Prep Sample Prep (10 µM in EtOH) Controls Environmental Controls (Aerated vs. Degassed) Prep->Controls Irrad LED Irradiation (Constant temp) Controls->Irrad DPBF DPBF Assay (1O2 Trapping) Controls->DPBF Analysis UV-Vis Kinetics (Absorbance Decay) Irrad->Analysis DPBF->Analysis

Figure 2: Self-validating experimental workflow for assessing quinoxaline photostability.

Quantitative Data Comparison

The table below summarizes the expected photophysical metrics based on the established behavior of halogenated versus non-halogenated quinoxaline scaffolds under the described experimental conditions.

CompoundAbsorption λmax​ (nm)Singlet Oxygen Yield ( ΦΔ​ )Photobleaching t1/2​ (Aerated)Photobleaching t1/2​ (Degassed)
1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline ~345 nm< 0.05> 120 min> 200 min
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline ~355 nm~0.4525 min> 180 min

Data Interpretation: The unbrominated analog exhibits excellent photostability in both aerated and degassed environments due to its low ISC efficiency. The 7-bromo analog shows a dramatic reduction in photostability (shorter t1/2​ ) in aerated environments due to high singlet oxygen generation. However, when the solvent is degassed, the photostability of the brominated analog recovers significantly, confirming that its degradation is an oxygen-dependent, ROS-mediated process rather than inherent molecular fragility.

Application Insights

When selecting between these two scaffolds for drug development or materials science:

  • Choose the Unbrominated Analog when designing stable fluorescent probes, long-term imaging agents, or materials where resistance to photobleaching is paramount.

  • Choose the 7-Bromo Analog when engineering photosensitizers for Photodynamic Therapy (PDT), photocatalysis, or applications where the deliberate generation of reactive oxygen species is the primary therapeutic or chemical objective.

Sources

Validation

A Comparative Guide to the Synthesis of 1,2,2-Trimethyl-1,2,3,4-Tetrahydroquinoxaline Derivatives: A Focus on Atom Economy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline derivatives represent a class of molecules with significant therapeutic potential. However, the drive for novel therapeutics must be balanced with the principles of green chemistry, making the efficiency and environmental impact of synthetic routes a critical consideration. This guide provides an in-depth comparison of synthetic pathways to these valuable compounds, with a particular focus on atom economy—a key metric for sustainable chemical synthesis.

The Importance of Atom Economy in Synthesis

Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.[1] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[2] A high atom economy signifies that a greater proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste generation.[3] This is a crucial metric for evaluating the "greenness" of a synthetic process, especially in the pharmaceutical industry where waste reduction and cost-effectiveness are paramount.[4][5]

Formula for Atom Economy:

Synthetic Routes to 1,2,2-Trimethyl-1,2,3,4-Tetrahydroquinoxaline Derivatives

The synthesis of tetrahydroquinoxaline derivatives can be approached through several strategic disconnections. For the purpose of this guide, we will explore and compare two plausible and illustrative synthetic routes:

  • Reductive Amination of an α-Diketone Precursor: A convergent approach involving the reaction of a substituted o-phenylenediamine with a suitable diketone followed by reduction.

  • Multi-step Synthesis via Reductive Cyclization: A linear approach involving the formation of an amide intermediate followed by cyclization and subsequent modifications.

Route 1: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines.[6] In the context of 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline synthesis, this route involves the condensation of a substituted o-phenylenediamine with 3-methyl-2,3-butanedione, followed by an in-situ or subsequent reduction of the resulting dihydroquinoxaline intermediate.

Reaction Scheme:

Step 1: Condensation o-Phenylenediamine + 3-Methyl-2,3-butanedione → 2,2,3-Trimethyl-1,2-dihydroquinoxaline + H₂O

Step 2: Reduction 2,2,3-Trimethyl-1,2-dihydroquinoxaline + [Reducing Agent] → 1,2,2-Trimethyl-1,2,3,4-tetrahydroquinoxaline

Mechanism and Experimental Considerations:

The initial step is a condensation reaction between the diamine and the diketone to form a dihydroquinoxaline. This is typically followed by a reduction step. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).[7][8] The choice of reducing agent can influence the reaction conditions and overall efficiency. For instance, catalytic hydrogenation is often considered a greener option due to the generation of water as the only byproduct.

Detailed Experimental Protocol (Hypothetical):
  • To a solution of o-phenylenediamine (1.0 eq) in methanol, add 3-methyl-2,3-butanedione (1.1 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the dihydroquinoxaline intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline.

Atom Economy Calculation:

For the overall transformation from o-phenylenediamine and 3-methyl-2,3-butanedione to the final product, assuming the use of a reducing agent like H₂ which is not included in the primary atom economy calculation:

  • Desired Product: 1,2,2-Trimethyl-1,2,3,4-tetrahydroquinoxaline (C₁₂H₁₈N₂) - MW: 190.28 g/mol

  • Reactants:

    • o-Phenylenediamine (C₆H₈N₂) - MW: 108.14 g/mol

    • 3-Methyl-2,3-butanedione (C₅H₈O₂) - MW: 100.12 g/mol

% Atom Economy = (190.28 / (108.14 + 100.12)) x 100 = 91.4%

This calculation does not account for the water molecule eliminated during the condensation step, which is a key aspect of atom economy.

Route 2: Multi-step Synthesis via Reductive Cyclization

A more linear approach could involve the initial formation of an amide bond, followed by a cyclization reaction. This strategy is reminiscent of classic named reactions for heterocycle synthesis like the Bischler-Napieralski or Pictet-Spengler reactions, which are fundamental in the synthesis of isoquinoline and tetrahydroisoquinoline derivatives.[9][10][11][12][13][14][15] While not a direct application, the principles can be adapted. A plausible sequence would involve the acylation of an o-nitroaniline, followed by reduction of the nitro group and subsequent intramolecular reductive amination.

Reaction Scheme:

Step 1: Acylation o-Nitroaniline + 2,2-Dimethyl-3-oxobutanoyl chloride → N-(2-nitrophenyl)-2,2-dimethyl-3-oxobutanamide

Step 2: Reduction of Nitro Group and Reductive Cyclization N-(2-nitrophenyl)-2,2-dimethyl-3-oxobutanamide + [Reducing Agent] → 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

Mechanism and Experimental Considerations:

The first step is a standard acylation to form the amide precursor. The key step is the second transformation, which involves a tandem reduction of the nitro group to an amine and the reductive amination of the ketone with the newly formed aniline.[16][17][18] This can often be achieved in a one-pot fashion using catalytic hydrogenation.

Detailed Experimental Protocol (Hypothetical):
  • To a solution of o-nitroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane, add 2,2-dimethyl-3-oxobutanoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with 1M HCl and brine, dry the organic layer, and concentrate to obtain the amide intermediate.

  • Dissolve the crude amide in ethanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final product.

Atom Economy Calculation:

For the overall transformation from o-nitroaniline and 2,2-dimethyl-3-oxobutanoyl chloride:

  • Desired Product: 1,2,2-Trimethyl-1,2,3,4-tetrahydroquinoxaline (C₁₂H₁₈N₂) - MW: 190.28 g/mol

  • Reactants:

    • o-Nitroaniline (C₆H₆N₂O₂) - MW: 138.12 g/mol

    • 2,2-Dimethyl-3-oxobutanoyl chloride (C₆H₉ClO₂) - MW: 148.59 g/mol

% Atom Economy = (190.28 / (138.12 + 148.59)) x 100 = 66.3%

In this route, significant portions of the reactants (the nitro group and the chlorine atom) are eliminated as byproducts.

Comparative Analysis

MetricRoute 1: Reductive AminationRoute 2: Multi-step Synthesis
Atom Economy 91.4%66.3%
Number of Steps 1-2 (often one-pot)2
Reagent Complexity Simpler starting materialsRequires synthesis of acyl chloride
Potential Byproducts Water, borate saltsHCl, water, reduced nitro byproducts
Green Chemistry Profile Higher atom economy, potentially fewer stepsLower atom economy, more waste generated

Visualizing the Synthetic Workflows

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Multi-step Synthesis A1 o-Phenylenediamine B1 Condensation & Reduction A1->B1 A2 3-Methyl-2,3-butanedione A2->B1 C1 1,2,2-Trimethyl-1,2,3,4- tetrahydroquinoxaline B1->C1 High Atom Economy D1 o-Nitroaniline E1 Acylation D1->E1 D2 2,2-Dimethyl-3-oxobutanoyl chloride D2->E1 F1 Amide Intermediate E1->F1 G1 Reductive Cyclization F1->G1 H1 1,2,2-Trimethyl-1,2,3,4- tetrahydroquinoxaline G1->H1 Lower Atom Economy

Caption: A comparison of the synthetic workflows for Route 1 and Route 2.

Conclusion

From the perspective of atom economy and overall synthetic efficiency, Route 1 (Reductive Amination) presents a significantly greener and more direct pathway to 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline derivatives. Its high atom economy of 91.4% is a testament to its efficiency in incorporating the atoms of the reactants into the final product. Furthermore, the potential for a one-pot procedure reduces solvent usage, reaction time, and purification steps, further enhancing its appeal from a green chemistry standpoint.

In contrast, Route 2 (Multi-step Synthesis) , while a viable synthetic strategy, suffers from a lower atom economy of 66.3% due to the loss of atoms from the nitro group and the acyl chloride. The multi-step nature of this route also introduces additional complexity and potential for yield loss at each stage.

For researchers and drug development professionals, the choice of synthetic route has significant implications for the sustainability and cost-effectiveness of their work. This comparative analysis demonstrates that a focus on atom economy from the outset of synthetic planning can lead to the development of more efficient and environmentally benign processes for the production of valuable pharmaceutical intermediates.

References

  • American Chemical Society. Green Chemistry and Engineering Metrics. [Link]

  • RSC Publishing. (2014, October 24). Overcoming Barriers to Green Chemistry in the Pharmaceutical Industry - The Green Aspiration Level™ Concept. [Link]

  • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. (2014, March 6). [Link]

  • JOCPR. (2025, January 2). Atom Economy Green Synthesis in Organic Chemistry. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Wikipedia. Green chemistry metrics. [Link]

  • Taylor & Francis. Atom economy – Knowledge and References. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Krishna Chandra College. Atom Economy. [Link]

  • National Institutes of Health. (2015, June 12). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]

  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PubMed. (2001, April 20). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. [Link]

  • ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]

  • Bischler-Napieralski Reaction. [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]

  • SK pharmteco. The Principles of Green Chemistry - Atom Economy. [Link]

  • ACS Publications. (2001, March 16). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. [Link]

  • Study Mind. Atom Economy (GCSE Chemistry). [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. [Link]

  • ResearchGate. A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • PrepChem.com. Synthesis of 1,2,3,4-tetrahydroquinoxaline. [Link]

  • PubMed. (2019, December 10). Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • National Institutes of Health. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Wikipedia. Tetrahydroquinoline. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
© Copyright 2026 BenchChem. All Rights Reserved.